1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-3(4(8)9)2-5-6-7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNKEDJEXCZEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608909 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716361-91-0 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Crystal structure of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
An In-Depth Technical Guide to the Structural Elucidation of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its unique chemical properties and ability to engage in biological interactions.[1] The precise three-dimensional arrangement of atoms within these molecules is critical for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property. This guide focuses on this compound, a representative member of this important class. While a definitive published crystal structure for this specific molecule is not available in prominent databases as of the time of this writing, this document serves as a comprehensive technical guide outlining the essential, field-proven methodologies for its synthesis, crystallization, and ultimate structural determination via single-crystal X-ray crystallography. The principles and protocols detailed herein are grounded in established practices for analogous triazole derivatives and are designed to provide researchers with a robust framework for achieving unambiguous structural confirmation.
Introduction: The Imperative for Precise Structural Data
The 1,2,3-triazole moiety is not merely a passive linker; it is a key pharmacophore that can act as a bioisostere for amide or ester bonds, enhancing metabolic stability and influencing molecular conformation.[2] Its high dipole moment and capacity for hydrogen bonding are pivotal in molecular recognition at protein targets.[3] For drug development professionals, an empirical understanding of the solid-state structure is non-negotiable. It reveals:
-
Absolute Conformation: The molecule's exact shape in the solid state.
-
Intermolecular Interactions: The hydrogen bonding and packing motifs that dictate physical properties like solubility and melting point.
-
Stereochemical Validation: Unambiguous confirmation of the synthesized regioisomer (i.e., the 1,5-disubstituted pattern vs. the 1,4-isomer).
While spectroscopic methods like NMR are indispensable for confirming chemical connectivity in solution, only single-crystal X-ray crystallography provides the definitive, high-resolution 3D structural data required for advanced molecular modeling and drug design.[4]
Synthesis and Characterization
A robust and regioselective synthesis is the prerequisite for obtaining high-purity material for crystallization. Based on established literature for similar triazole carboxylic acids, a reliable synthetic pathway involves the hydrolysis of the corresponding ester, which is often more readily synthesized and purified.[5][6]
Proposed Synthetic Workflow
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available reagents. The causality behind this choice is driven by the high yields and regioselectivity typically afforded by azide-alkyne cycloaddition reactions, followed by a standard ester hydrolysis.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
-
To a solution of methyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.02 eq).
-
Add a solution of azidomethane (1.1 eq) in a suitable solvent. Rationale: The use of a copper(I) catalyst, generated in situ from CuSO₄ and sodium ascorbate, ensures a highly regioselective cycloaddition, yielding the desired 1,5-disubstituted triazole. Azidomethane is used in slight excess to drive the reaction to completion.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Step 2: Synthesis of this compound
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours. Rationale: Alkaline hydrolysis is a standard and effective method for converting the ester to the carboxylate salt. The progress is monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
Spectroscopic Characterization
Prior to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed.
| Technique | Expected Observations |
| ¹H NMR | A sharp singlet for the N-methyl protons (typically δ 4.0-4.3 ppm). A singlet for the triazole C4-H proton (typically δ 7.8-8.2 ppm). A very broad singlet for the carboxylic acid OH proton (δ > 10 ppm, often concentration-dependent).[3][4] |
| ¹³C NMR | Resonances for the N-methyl carbon, the two distinct triazole ring carbons, and a downfield signal for the carboxylic acid carbonyl carbon (typically δ 160-170 ppm).[7] |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). A strong C=O stretch (approx. 1700-1725 cm⁻¹, characteristic of a hydrogen-bonded dimer).[8] |
| Mass Spectrometry | The calculated molecular weight is approximately 127.10 g/mol . ESI-MS in negative mode should show a prominent peak at [M-H]⁻ (m/z ≈ 126.1). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
Crystallization and Structure Determination
The acquisition of a high-quality single crystal is the most critical and often most challenging step in the process.
Protocol: Single Crystal Growth
Success in crystallization often requires screening various conditions.
-
Solvent Selection: Dissolve the purified carboxylic acid in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., methanol, ethanol, or acetone).
-
Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane or diethyl ether) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
Workflow: Single-Crystal X-ray Crystallography
The definitive structural confirmation involves a systematic multi-step process.
Caption: Standard workflow for single-crystal X-ray structure determination.
Predicted Crystal Structure and Discussion
Based on the known crystal structures of analogous compounds like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, we can predict the key structural features of the target molecule with high confidence.[5][9]
Expected Crystallographic Parameters
The compound is likely to crystallize in a common centrosymmetric space group such as P-1 (triclinic) or P2₁/c (monoclinic).
| Parameter | Predicted Value / Feature |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Unit Cell | Z = 2 or 4 |
| Key Feature | Hydrogen-Bonded Dimer Formation. The most prominent and structurally defining feature will almost certainly be the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a classic and highly stable motif for carboxylic acids in the solid state. |
Intermolecular Interactions: The Carboxylic Acid Dimer
The carboxylic acid functional group is a powerful structure-directing element. It is anticipated that two molecules of this compound will form a planar, eight-membered ring motif, denoted as an R²₂(8) graph set descriptor. This interaction is the primary driver of the crystal packing.
Caption: Expected R²₂(8) hydrogen-bonded dimer motif.
Significance in Drug Discovery
The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry, appearing in anticancer, antimicrobial, and antiviral drug candidates.[1][2] Obtaining the precise crystal structure of this compound is crucial for:
-
SAR Analysis: Correlating subtle changes in the 3D structure with biological activity.
-
Computational Modeling: Providing an accurate, empirical starting point for molecular docking studies and in silico screening.
-
Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's bioavailability and stability.
-
Intellectual Property: A solved crystal structure provides the highest level of structural proof for patent applications.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive and scientifically rigorous roadmap for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the unambiguous structural data essential for advancing research in medicinal chemistry and drug development. The predicted structural features, dominated by the formation of robust hydrogen-bonded carboxylic acid dimers, provide a strong hypothesis for the resulting supramolecular assembly. This framework underscores the synergy between chemical synthesis and advanced analytical techniques in modern molecular science.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Spectroscopic Analysis in Heterocyclic Chemistry
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,2,3-triazole scaffold has garnered significant attention due to its unique chemical properties, including its high dipole moment, stability, and capacity for hydrogen bonding. These characteristics make it a valuable pharmacophore in medicinal chemistry. The precise structural elucidation of novel triazole derivatives is paramount to understanding their structure-activity relationships and ensuring their quality and purity.
This in-depth technical guide focuses on the spectroscopic characterization of a specific, yet fundamental, triazole derivative: 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid . As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of data. Instead, this guide will provide a detailed exposition of the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), grounded in the principles of chemical structure and reactivity. We will explore the "why" behind the expected spectral features, offering insights into how the interplay of the methyl group, the triazole ring, and the carboxylic acid moiety influences the spectroscopic fingerprint of the molecule.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a planar, five-membered aromatic triazole ring, substituted with a methyl group at the N1 position and a carboxylic acid at the C5 position.
Figure 1: Chemical structure of this compound.
The following sections will detail the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we anticipate a relatively simple yet informative set of spectra.
A. Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit three distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a very downfield chemical shift. The exact position is concentration and solvent dependent due to hydrogen bonding.[1] |
| ~8.0-8.5 | Singlet | 1H | CH (triazole) | The proton on the C4 of the triazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift. |
| ~4.1-4.3 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is deshielded by the electronegative nitrogen and the aromatic ring, placing its signal in this region. |
Expertise in Practice: The broadness of the carboxylic acid proton signal is a key diagnostic feature. In some cases, with traces of water in the deuterated solvent, this signal can undergo exchange and become even broader or disappear entirely. A common technique to confirm this peak is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the carboxylic acid proton signal will disappear due to deuterium exchange.
B. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon environments in the molecule:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C =O (carboxylic acid) | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. |
| ~140-145 | C 5 (triazole) | The C5 carbon is attached to the electron-withdrawing carboxylic acid group and two nitrogen atoms, resulting in a significant downfield shift. |
| ~125-130 | C 4 (triazole) | The C4 carbon, bonded to a proton, will appear in the aromatic region, upfield relative to the more substituted C5. |
| ~35-40 | N-C H₃ | The carbon of the N-methyl group will be the most upfield signal, typical for a methyl group attached to a heteroatom in an aromatic system. |
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
References
Foreword: From Chemical Curiosity to Cornerstone of Modern Drug Discovery
An In-depth Technical Guide: The Discovery and Synthetic Evolution of 1,2,3-Triazole Carboxylic Acids
The 1,2,3-triazole ring system, a seemingly simple five-membered heterocycle, has undergone a remarkable transformation from a subject of academic curiosity to an indispensable scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique combination of aromatic stability, hydrogen bonding capability, and dipole character makes it an exceptional building block.[5] This guide, prepared for researchers and drug development professionals, eschews a conventional review format. Instead, it traces the historical and scientific narrative of the 1,2,3-triazole, with a specific focus on its carboxylic acid derivatives, which have become pivotal in the design of novel therapeutics.[6][7] We will explore the foundational discoveries, the revolutionary catalytic methods that unlocked its synthetic potential, and the strategic application of these molecules in the rational design of drugs.
Chapter 1: The Foundational Discovery - Huisgen's 1,3-Dipolar Cycloaddition
The story of the modern 1,2,3-triazole begins with the pioneering work of Rolf Huisgen in the mid-20th century.[8][9][10] Huisgen was the first to systematically investigate the scope of the 1,3-dipolar cycloaddition reaction, demonstrating that an azide (a 1,3-dipole) could react with an alkyne (a dipolarophile) to form the stable 1,2,3-triazole ring.[8][10]
This thermal process, now known as the Huisgen 1,3-dipolar cycloaddition, provided the first general and reliable route to this heterocyclic core.[11][12] The causality behind this reaction lies in the concerted, pericyclic mechanism where the azide and alkyne components react through a six-membered transition state.[10] However, from a practical standpoint, the thermal reaction had significant limitations. It often required elevated temperatures (e.g., 98 °C) and long reaction times, sometimes exceeding 18 hours.[8][12] More critically for complex molecule synthesis, when using unsymmetrical alkynes, the reaction yielded a mixture of 1,4- and 1,5-disubstituted regioisomers, which were often difficult to separate.[10][11] These drawbacks limited its utility in fields like drug discovery where absolute regiochemical control is paramount.
References
- 1. tandfonline.com [tandfonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sscdt.org [sscdt.org]
- 6. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]
Unlocking the Therapeutic Potential of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: A Guide to Putative Therapeutic Targets
Abstract
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and role as a bioisostere for various functional groups.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored, member of this family: 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid . While direct biological data on this compound is nascent, a comprehensive analysis of its structural features and the known activities of analogous compounds allows for the rational identification of promising therapeutic targets. This document provides an in-depth exploration of four such targets: Carbonic Anhydrases (CAs) , Cathepsin B , K-acetyltransferase 2A (KAT2A) , and Thiamine Diphosphate (ThDP)-dependent enzymes . For each, we will dissect the scientific rationale for its selection, propose detailed experimental protocols for validation, and visualize the underlying molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to pioneer the therapeutic application of this intriguing small molecule.
Introduction: The Promise of a Simple Scaffold
This compound is a small molecule characterized by a methylated triazole ring linked to a carboxylic acid group. This seemingly simple structure holds significant therapeutic promise due to the established pharmacological relevance of both the 1,2,3-triazole core and the carboxylic acid moiety. The triazole ring is a well-known pharmacophore found in a wide array of approved drugs, contributing to their metabolic stability and target engagement.[1][2] The carboxylic acid group, a common feature in many drugs, can act as a key interacting moiety, forming hydrogen bonds and salt bridges with biological targets. Furthermore, the 1,2,3-triazole ring itself can act as a bioisostere of a carboxylic acid, offering unique opportunities for molecular design and target interaction.
The strategic placement of the methyl group at the N1 position of the triazole ring can influence the molecule's electronic properties, solubility, and steric profile, potentially fine-tuning its interaction with specific biological targets. This guide will explore how these structural features point towards the inhibition of specific enzymes implicated in a range of pathologies, from cancer to neurodegenerative diseases.
Putative Therapeutic Target 1: Carbonic Anhydrases (CAs)
Scientific Rationale
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several CA isoforms, particularly CA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[4][5] Consequently, CA inhibitors are being actively investigated as anticancer agents.
The selection of CAs as a potential target for this compound is strongly supported by literature demonstrating that 1,2,3-triazole-based carboxylic acids act as nonclassical carbonic anhydrase inhibitors.[1][6] The carboxylic acid moiety can coordinate with the zinc ion in the active site of the enzyme, a key interaction for many CA inhibitors. The triazole ring itself can form additional interactions within the active site, contributing to binding affinity and selectivity. While many known triazole-based CA inhibitors are more complex, the fundamental pharmacophoric elements present in this compound make it a compelling candidate for CA inhibition.
Proposed Signaling Pathway and Inhibition
Experimental Validation Workflow
Detailed Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established colorimetric assays for carbonic anhydrase activity.[1][7][8]
Materials:
-
Human carbonic anhydrase isoforms (e.g., CA II, CA IX, CA XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
This compound (test compound)
-
Acetazolamide (positive control inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).
-
Prepare a stock solution of NPA in DMSO (e.g., 100 mM).
-
Prepare working solutions of the CA enzymes in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the CA enzyme solution to each well (except for the blank).
-
Add 20 µL of various concentrations of the test compound or control inhibitor (diluted from the stock solution) to the respective wells. For the control (no inhibitor), add 20 µL of DMSO.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Outcome: A dose-dependent inhibition of CA activity by this compound, with a determinable IC₅₀ value, would validate it as a CA inhibitor.
Putative Therapeutic Target 2: Cathepsin B
Scientific Rationale
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[2] However, its dysregulation and extracellular activity are implicated in various pathologies, including cancer progression, where it facilitates tumor invasion and metastasis by degrading components of the extracellular matrix.[2] Therefore, inhibitors of cathepsin B are being explored as potential anti-cancer and anti-inflammatory agents.
Several studies have reported the inhibition of cathepsin B by triazole derivatives.[1][6] The mechanism of inhibition often involves the interaction of the triazole scaffold with the active site of the enzyme. While many reported inhibitors are more complex peptidomimetics, the core triazole structure can still provide a basis for interaction. The carboxylic acid moiety of this compound could potentially interact with residues in the active site of cathepsin B, contributing to its inhibitory activity.
Proposed Signaling Pathway and Inhibition
Experimental Validation Workflow
Detailed Experimental Protocol: Cathepsin B Inhibition Assay
This protocol is based on a fluorometric assay for cathepsin B activity.[9]
Materials:
-
Human liver cathepsin B
-
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride (Z-RR-AMC) as substrate
-
This compound (test compound)
-
CA-074 (positive control inhibitor)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation buffer (Assay buffer containing 2 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and CA-074 in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Z-RR-AMC in DMSO (e.g., 10 mM).
-
Activate the cathepsin B by diluting it in activation buffer and incubating for 15 minutes at room temperature.
-
-
Assay Protocol:
-
In a 96-well black plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of various concentrations of the test compound or control inhibitor to the respective wells. For the control (no inhibitor), add 2 µL of DMSO.
-
Add 25 µL of the activated cathepsin B solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Z-RR-AMC substrate solution (diluted in assay buffer) to all wells.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorometric microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute).
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Expected Outcome: A concentration-dependent decrease in the rate of Z-RR-AMC cleavage, yielding an IC₅₀ value, will confirm the inhibitory activity of the compound against cathepsin B.
Putative Therapeutic Target 3: K-acetyltransferase 2A (KAT2A)
Scientific Rationale
K-acetyltransferase 2A (KAT2A), also known as GCN5, is a histone acetyltransferase (HAT) that plays a critical role in transcriptional regulation by acetylating histones and other proteins.[10][11] Dysregulation of KAT2A activity is linked to various diseases, including cancer, where it can promote oncogene expression.[10][11] Therefore, KAT2A inhibitors are being pursued as potential anti-cancer therapeutics.
The identification of pyridyl-triazole carboxylates as inhibitors of KAT2A provides a strong rationale for investigating this compound as a potential KAT2A inhibitor.[10][11] The triazole ring and the carboxylic acid are key features of these reported inhibitors. It is plausible that the N1-methyl group and the C5-carboxylic acid of the user's compound can mimic the interactions of these more complex inhibitors within the KAT2A active site.
Proposed Signaling Pathway and Inhibition
Experimental Validation Workflow
Detailed Experimental Protocol: KAT2A Inhibition Assay
This protocol describes a common fluorogenic assay for measuring KAT2A activity.[3][12]
Materials:
-
Recombinant human KAT2A/GCN5
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound (test compound)
-
A known KAT2A inhibitor (e.g., anacardic acid, as a positive control)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Developing solution (containing a thiol-sensitive fluorescent probe)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and control inhibitor in DMSO.
-
Prepare stock solutions of the histone H3 peptide and Acetyl-CoA in HAT assay buffer.
-
-
Assay Protocol:
-
In a 96-well black plate, add 25 µL of HAT assay buffer to each well.
-
Add 5 µL of various concentrations of the test compound or control inhibitor. For the control, add 5 µL of DMSO.
-
Add 10 µL of the KAT2A enzyme solution.
-
Add 10 µL of the histone H3 peptide solution.
-
Incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of Acetyl-CoA solution.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developing solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Expected Outcome: Successful inhibition will be demonstrated by a reduction in fluorescence signal in a dose-dependent manner, allowing for the calculation of an IC₅₀ value.
Putative Therapeutic Target 4: Thiamine Diphosphate (ThDP)-dependent enzymes
Scientific Rationale
Thiamine diphosphate (ThDP) is an essential cofactor for a number of enzymes involved in carbohydrate and amino acid metabolism, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[9][13][14] Inhibition of these enzymes can have profound effects on cellular metabolism and is a potential therapeutic strategy for various diseases, including cancer and neurological disorders.
Triazole-based thiamine analogues have been developed as inhibitors of ThDP-dependent enzymes.[9][13][14] The triazole ring can act as a bioisosteric replacement for the thiazolium ring of ThDP, allowing the molecule to bind to the cofactor binding site of these enzymes without being catalytically competent. The structural similarity of this compound to a fragment of these thiamine analogues suggests that it may also interact with and inhibit ThDP-dependent enzymes.
Proposed Signaling Pathway and Inhibition
Experimental Validation Workflow
Detailed Experimental Protocol: ThDP-dependent Enzyme Inhibition Assay (Example: Pyruvate Dehydrogenase)
This protocol describes a spectrophotometric assay for measuring the activity of the pyruvate dehydrogenase (PDH) complex.
Materials:
-
Purified pyruvate dehydrogenase complex
-
Pyruvate (substrate)
-
Thiamine diphosphate (ThDP)
-
NAD⁺
-
Coenzyme A
-
This compound (test compound)
-
A known PDH inhibitor (e.g., a thiamine analog)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplates
-
UV-Vis microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and control inhibitor in a suitable solvent.
-
Prepare stock solutions of all other reagents in assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, combine assay buffer, NAD⁺, Coenzyme A, and ThDP.
-
Add various concentrations of the test compound or control inhibitor.
-
Add the PDH enzyme complex and incubate for 5-10 minutes at 30°C.
-
Initiate the reaction by adding pyruvate.
-
Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH formation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Expected Outcome: A dose-dependent reduction in the rate of NADH production will indicate inhibition of the pyruvate dehydrogenase complex.
Synthesis of this compound
The synthesis of this compound can be achieved through several reported methods. A common approach involves the cycloaddition of methyl azide with an appropriate three-carbon building block containing a carboxylate or a precursor. One potential route, adapted from the literature, is the reaction of methyl azide with ethyl propiolate followed by saponification of the resulting ester.[15] Another method involves the reaction of an azide with a β-ketoester in the presence of a base.[15]
Example Synthetic Protocol (Conceptual):
-
Step 1: Synthesis of Methyl Azide. Methyl azide can be prepared in situ from sodium azide and a methylating agent like dimethyl sulfate or methyl iodide. Extreme caution must be exercised as methyl azide is explosive.
-
Step 2: Cycloaddition. The freshly prepared methyl azide is reacted with ethyl propiolate in a suitable solvent. This [3+2] cycloaddition reaction, often catalyzed by copper(I), yields a mixture of regioisomeric triazole esters.
-
Step 3: Isomer Separation and Saponification. The desired 1-methyl-1H-1,2,3-triazole-5-carboxylate isomer is separated from the reaction mixture, typically by chromatography. Subsequent hydrolysis of the ester group using a base like sodium hydroxide, followed by acidification, affords the target this compound.
Conclusion and Future Directions
This technical guide has outlined a rational, evidence-based approach to identifying and validating potential therapeutic targets for this compound. Based on a thorough analysis of its structural features and the known pharmacology of related compounds, Carbonic Anhydrases, Cathepsin B, KAT2A, and ThDP-dependent enzymes have been proposed as high-priority targets.
The provided experimental workflows and detailed protocols offer a clear roadmap for researchers to systematically evaluate the activity of this compound against each of these targets. Successful validation of inhibitory activity against one or more of these enzymes will open up exciting new avenues for drug discovery and development. Future work should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to assess the therapeutic efficacy and safety profile of this promising small molecule. The simplicity of its structure, combined with the profound biological roles of its potential targets, positions this compound as a molecule of significant interest for the future of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. westbioscience.com [westbioscience.com]
- 13. biocompare.com [biocompare.com]
- 14. hzdr.de [hzdr.de]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Thermal Stability and Degradation of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical development due to the established role of the triazole scaffold in medicinal chemistry.[1][2][3][4] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their safety and efficacy as active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the potential thermal behavior of this compound. In the absence of specific experimental data for this exact molecule, this guide synthesizes information from closely related analogues and theoretical studies to predict its stability and degradation pathways. We will explore the fundamental chemistry of the 1,2,3-triazole ring under thermal stress and discuss the influence of its substituents. Furthermore, this guide outlines detailed, field-proven methodologies for the experimental determination of thermal stability and degradation products, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Introduction: The Significance of Thermal Stability in Drug Development
The triazole ring is a cornerstone in the design of a wide array of therapeutic agents, valued for its metabolic stability and diverse biological activities.[5] The stability of any potential drug candidate under various stress conditions, including heat, is a non-negotiable aspect of its development.[6] Thermal degradation can lead to a loss of potency, the formation of toxic byproducts, and alterations in the physical properties of the API, all of which can have profound implications for patient safety and drug efficacy. Therefore, a thorough understanding of the thermal stability and degradation profile of this compound is paramount for its advancement as a potential pharmaceutical building block or API.
Theoretical Insights into the Thermal Degradation of 1,2,3-Triazoles
The thermal decomposition of the 1,2,3-triazole ring system has been a subject of theoretical and experimental investigation. The primary degradation pathways are believed to involve the cleavage of the heterocyclic ring.
Predicted Decomposition Pathways
Computational studies on the thermolysis of 1,2,3-triazoles suggest that the initial and rate-determining step is a ring-opening reaction . This pathway is considered to have a lower activation energy barrier compared to other potential mechanisms.[1][7] Following the initial ring-opening, a key degradation route for many 1,2,3-triazoles is the extrusion of molecular nitrogen (N₂), a highly stable molecule. This process can lead to the formation of highly reactive intermediates, such as aziridines, which can then undergo further reactions.[8]
For this compound, two primary degradation pathways can be postulated:
-
Pathway A: Decarboxylation followed by Ring Degradation. The carboxylic acid moiety is susceptible to thermal decarboxylation, which would yield 1-methyl-1H-1,2,3-triazole and carbon dioxide. The resulting 1-methyl-1H-1,2,3-triazole would then be subject to the typical degradation of the triazole ring.
-
Pathway B: Concurrent Ring Cleavage and Decarboxylation. It is also plausible that the degradation of the triazole ring and the decarboxylation of the carboxylic acid group occur concurrently or in rapid succession.
The presence of the methyl group on the nitrogen atom and the carboxylic acid group at the 5-position will undoubtedly influence the electron distribution within the triazole ring and, consequently, its thermal stability. Generally, electron-withdrawing groups can sometimes stabilize the ring, while electron-donating groups may have a destabilizing effect.[6][9] However, the precise impact of these substituents on this compound would require specific experimental investigation.
Experimental Workflow for Thermal Stability Assessment
A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal stability and degradation of this compound. The following sections detail the standard protocols for such an investigation.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or volatilization.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter to determine from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference pans from ambient temperature to a temperature beyond the decomposition point observed in TGA, at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram will show peaks corresponding to endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak onset and peak maximum temperatures, as well as the integrated peak area (enthalpy), are critical data points.
Forced Thermal Degradation and Product Identification by HPLC-MS
Objective: To generate and identify the byproducts of thermal degradation.
Protocol:
-
Forced Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Heat the solution at a temperature below its boiling point but high enough to induce degradation (e.g., 80 °C) for a specified period (e.g., 24, 48, and 72 hours).
-
A solid-state degradation study can also be performed by heating the neat compound in an oven at a temperature determined from the TGA/DSC results.
-
-
HPLC Method Development:
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to separate compounds with varying polarities.
-
Detection: A photodiode array (PDA) detector can be used to monitor the elution of the parent compound and its degradation products.
-
-
MS Analysis:
-
Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or an Orbitrap mass analyzer) with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential degradation products.
-
Perform MS/MS fragmentation studies on the parent compound and any new peaks that appear in the chromatogram of the stressed sample to aid in structure elucidation.
-
-
Data Analysis: Compare the chromatograms of the unstressed and stressed samples to identify new peaks corresponding to degradation products. Use the mass-to-charge ratio (m/z) and fragmentation patterns from the MS and MS/MS data to propose structures for the degradation products.
Predicted Thermal Profile and Data Interpretation
Based on data from analogous triazole carboxylic acids, it is anticipated that this compound will exhibit good thermal stability.[10][11]
| Parameter | Predicted Observation | Interpretation |
| TGA Onset of Decomposition | > 200 °C | Indicates good thermal stability under the tested conditions. |
| DSC Melting Point | Sharp endothermic peak | The temperature at which the compound melts. A sharp peak suggests high purity. |
| DSC Decomposition | Broad exothermic peak | The decomposition process is likely to be exothermic. The onset of this peak should correlate with the TGA data. |
| HPLC-MS of Stressed Sample | Appearance of new peaks | Each new peak represents a degradation product. The retention time and mass spectral data will be used for identification. |
Conclusion
While specific experimental data on the thermal stability and degradation of this compound is not yet publicly available, a robust framework for its investigation can be established based on the known chemistry of 1,2,3-triazoles and standard analytical methodologies. The theoretical degradation pathways are likely to involve ring-opening, nitrogen extrusion, and decarboxylation. A comprehensive experimental approach utilizing TGA, DSC, and HPLC-MS is essential to fully characterize the thermal properties of this compound. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to undertake a thorough and scientifically rigorous assessment of the thermal stability of this compound, a critical step in its potential journey from a laboratory curiosity to a valuable pharmaceutical agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. orientjchem.org [orientjchem.org]
- 11. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols for 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid in Click Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Evolving Landscape of Click Chemistry Ligands
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular synthesis across numerous disciplines, including drug discovery, bioconjugation, and materials science.[1][2] The power of this reaction lies in its high efficiency, stereospecificity, and biocompatibility.[1] Central to the success of CuAAC is the stabilization of the catalytic Cu(I) species, which is prone to oxidation. This has led to the development of a wide array of stabilizing ligands that not only protect the catalyst but also enhance reaction kinetics.[3] While foundational ligands like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are highly effective, their application in biological systems can be limited by low aqueous solubility and cytotoxicity.[3] This has spurred the rational design of new ligands with improved properties.
This document introduces 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid , a structurally distinct molecule with significant potential as a ligand in CuAAC reactions. Its unique combination of an N-methylated triazole ring and a C5-carboxylic acid moiety suggests potential advantages in terms of stability, solubility, and catalytic activity. These application notes provide a comprehensive guide, including a detailed synthesis protocol for the compound itself and proposed methodologies for its application as a novel ligand in click chemistry reactions.
Physicochemical Properties and Design Rationale
The unique structural features of this compound inform its potential utility as a CuAAC ligand.
| Property | Value | Source |
| Molecular Formula | C4H5N3O2 | N/A |
| Molecular Weight | 127.10 g/mol | N/A |
| Predicted XLogP3 | -0.1 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 4 | N/A |
Note: Physicochemical properties are predicted for the target molecule based on its structure, drawing parallels with its isomer, 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid.
The design rationale for using this molecule as a ligand is based on the following principles:
-
Triazole Core for Copper Coordination: The 1,2,3-triazole ring is a well-established motif in CuAAC ligands, capable of coordinating with and stabilizing the Cu(I) catalyst.[3]
-
N-Methylation for Stability: N-substitution on the triazole ring can enhance the stability of the ligand and its copper complex.
-
Carboxylic Acid Moiety for Enhanced Performance: Carboxylic acids have been shown to promote CuAAC reactions.[4][5] This functional group can also improve aqueous solubility and provides a handle for further functionalization or conjugation.
Synthesis of this compound
Workflow for Synthesis
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthesis Protocol
Materials:
-
Methyl propiolate
-
Methyl azide (handle with extreme care, potential explosive)
-
Copper(I) iodide (CuI)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve methyl propiolate (1.0 eq) in anhydrous DCM.
-
Addition of Catalyst: Add CuI (0.1 eq) to the solution.
-
Addition of Azide: Carefully add a solution of methyl azide (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C. Caution: Methyl azide is volatile and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the ester intermediate.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester from Step 1 in a mixture of methanol and water. Add an aqueous solution of NaOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Application as a Ligand in CuAAC Reactions: A Proposed Protocol
Based on the principles of ligand-accelerated CuAAC, we propose that this compound can serve as an effective ligand. The following protocol provides a starting point for its use in a model click reaction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the CuAAC reaction.
General Protocol for a Model Click Reaction
This protocol describes the conjugation of an alkyne-containing molecule to an azide-containing molecule.
Reagents and Stock Solutions:
-
Azide: 10 mM stock solution in a suitable solvent (e.g., DMSO, water).
-
Alkyne: 10 mM stock solution in a suitable solvent.
-
Copper(II) Sulfate (CuSO4): 50 mM stock solution in water.
-
This compound (Ligand): 50 mM stock solution in water or a water/DMSO mixture. The carboxylic acid moiety should enhance water solubility.
-
Sodium Ascorbate (Reducing Agent): 100 mM stock solution in water (prepare fresh).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 for biological applications, or other appropriate buffers.
Protocol:
-
Prepare Reactants: In a microcentrifuge tube, combine the azide (1.0 eq) and alkyne (1.2 eq) in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO4 stock solution and the ligand stock solution in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO4 and 5 µL of 50 mM Ligand). Vortex briefly and let it stand for 2 minutes to allow for complex formation.
-
Add Catalyst: Add the catalyst premix to the reactant mixture. The final concentration of copper can be varied, but a starting point of 100-500 µM is recommended.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. A typical final concentration is 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For temperature-sensitive substrates, the reaction can be performed at 4°C for a longer duration. Protect the reaction from light.
-
Analysis and Purification: Monitor the reaction by LC-MS or HPLC. Purify the product using appropriate chromatographic techniques (e.g., reverse-phase HPLC, size-exclusion chromatography for biomolecules).
Optimization and Validation
To validate the efficacy of this compound as a ligand, we recommend the following experiments:
-
Kinetic Studies: Compare the reaction rate using this ligand against uncatalyzed reactions and reactions with established ligands like TBTA and THPTA under identical conditions.
-
Biocompatibility Assays: For bioconjugation applications, assess the cytotoxicity of the ligand and its copper complex on relevant cell lines.
-
Solubility and Stability: Evaluate the solubility of the ligand-copper complex in various aqueous and organic solvent systems and its stability over time.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover | Increase ligand-to-copper ratio (e.g., 10:1). Ensure the sodium ascorbate solution is fresh. |
| Poor solubility of reactants | Add a co-solvent like DMSO or DMF (up to 10% v/v). | |
| Reaction Stalls | Oxidation of Cu(I) | Degas the reaction buffer and perform the reaction under an inert atmosphere (N2 or Ar). |
| Inhibition by substrate | Dilute the reaction mixture or add the inhibiting substrate in portions. |
Conclusion
This compound presents a promising new scaffold for the development of advanced CuAAC ligands. Its synthesis is achievable through established chemical transformations, and its unique structure offers potential benefits in terms of catalytic activity, stability, and solubility. The protocols provided herein offer a robust starting point for researchers to synthesize this compound and explore its applications in click chemistry. Further experimental validation is encouraged to fully characterize its performance and unlock its potential in drug discovery, bioconjugation, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic acid-promoted copper(I)-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Scaffold
In the landscape of modern medicinal chemistry, the 1,2,3-triazole core has established itself as a "privileged scaffold"—a molecular framework that is capable of interacting with a variety of biological targets to elicit a broad spectrum of physiological responses.[1][2] Its appeal lies in its metabolic stability, rigid planar structure, and capacity for hydrogen bonding, which allows it to act as a bioisostere for other functional groups, most notably the amide bond. The specific substitution pattern of this compound offers a unique combination of features for drug design. The N1-methylation prevents tautomerization and provides a fixed vector for substituent orientation, while the C5-carboxylic acid serves as a versatile handle for derivatization into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the synthesis and potential applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents. We will delve into detailed synthetic protocols, potential therapeutic applications with supporting data from related compounds, and methodologies for biological evaluation.
Core Synthesis Strategy: Regioselective [3+2] Cycloaddition
The primary challenge in the synthesis of 1,5-disubstituted 1,2,3-triazoles is achieving regioselectivity over the more commonly formed 1,4-isomer, which is the typical product of the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").[3][4] To obtain the desired 1,5-regioisomer, a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[5] The proposed synthetic pathway to this compound involves the RuAAC reaction between methyl azide and ethyl propiolate, followed by saponification of the resulting ester.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound via RuAAC.
Detailed Protocol 1: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
This protocol is based on established principles of Ruthenium-catalyzed azide-alkyne cycloadditions for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[5]
Materials:
-
Methyl azide (CH₃N₃) - Caution: Methyl azide is explosive and should be handled with extreme care in solution and behind a blast shield.
-
Ethyl propiolate
-
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) ([CpRuCl(PPh₃)₂]) or a similar [CpRuCl]-based catalyst
-
Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere, dissolve the [Cp*RuCl(PPh₃)₂] catalyst (1-2 mol%) in the anhydrous solvent.
-
Reagent Addition: To the stirred catalyst solution, add ethyl propiolate (1.0 equivalent).
-
Azide Addition: Slowly add a solution of methyl azide (1.1 equivalents) in the same solvent to the reaction mixture via a syringe pump over 1-2 hours. The slow addition is crucial to maintain a low concentration of the azide and ensure safety.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate as a pure compound.
Detailed Protocol 2: Saponification to this compound
Materials:
-
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
Procedure:
-
Hydrolysis: Dissolve the ester from the previous step (1.0 equivalent) in a mixture of EtOH/H₂O or THF/H₂O (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of NaOH or LiOH (1.5-2.0 equivalents) to the ester solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the disappearance of the starting material by TLC. The hydrolysis is usually complete within 2-4 hours.
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Medicinal Chemistry Applications and Biological Evaluation
The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The carboxylic acid moiety can be readily converted to a library of amides and esters, allowing for the exploration of interactions with various biological targets. While specific data for derivatives of this exact scaffold are emerging, the broader family of 1,2,3-triazole carboxamides has shown significant promise in several therapeutic areas.
Anticancer Applications
Derivatives of 1,2,3-triazoles are widely investigated for their anticancer properties, targeting various mechanisms including enzyme inhibition and disruption of protein-protein interactions.[1][6][7]
Potential Targets and Rationale:
-
Kinase Inhibition: The triazole scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer.
-
Enzyme Inhibition (e.g., Xanthine Oxidase, Carbonic Anhydrase): Inhibition of enzymes that are overexpressed in cancer cells or contribute to the tumor microenvironment is a validated anticancer strategy.[8][9]
-
Tubulin Polymerization Inhibition: Some triazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Data from Structurally Related Compounds:
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |
| 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | Xanthine Oxidase | 0.21 µM - 26.13 µM | [9] |
| 1,2,3-Triazole-amino acid conjugates | MCF7 (Breast Cancer) | <10 µM | [10] |
| 1,2,3-Triazole-amino acid conjugates | HepG2 (Liver Cancer) | <10 µM | [10] |
| Tetrahydrocurcumin-1,2,3-triazole hybrids | HCT-116 (Colon Cancer) | 1.09 ± 0.17 μM | [6] |
Diagram: Workflow for Anticancer Screening
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]
Application Notes & Protocols for High-Throughput Screening of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of 1,2,3-Triazole Scaffolds
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and ability to enhance binding affinity to biological targets.[1] Derivatives of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid, in particular, represent a versatile class of compounds with a broad spectrum of documented biological activities, including potential antimicrobial and anticancer properties.[2][3] The successful identification of novel therapeutic agents from large compound libraries hinges on the development of robust, efficient, and scalable screening methodologies. High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[4][5][6]
This guide provides detailed application notes and protocols for designing and implementing HTS campaigns for this compound derivatives. We will explore assay strategies for two major classes of drug targets frequently modulated by triazole compounds: enzymes and nuclear receptors. The protocols are designed to be self-validating systems, incorporating industry-standard quality control metrics and data analysis workflows to ensure the generation of high-quality, reproducible results.
Pillar 1: Foundational Principles of a Successful HTS Campaign
Before embarking on a large-scale screen, a thorough understanding of assay design and validation is paramount.[7][8] The conversion of a benchtop experiment into an automated HTS-compatible assay requires careful consideration of miniaturization, reagent stability, and signal detection.[5][9]
Assay Development & Miniaturization: The primary goal is to adapt the assay to a microplate format (typically 384- or 1536-well) to reduce reagent consumption and increase throughput.[5][10] This involves optimizing parameters such as reagent concentrations, incubation times, and temperature to ensure the assay remains robust at lower volumes.[11]
Assay Validation & Quality Control: A critical step is to validate the assay's performance before initiating the full screen.[9][12] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It reflects the dynamic range of the signal and the data variation.[6]
-
Z'-factor = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
-
Where σ_p and μ_p are the standard deviation and mean of the positive control, respectively.
-
Where σ_n and μ_n are the standard deviation and mean of the negative control, respectively.
-
An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[13] This validation is typically performed in a "dry run" using only positive and negative controls before proceeding to a pilot screen of a small compound subset.[13]
Below is a workflow illustrating the key stages of an HTS campaign.
Caption: General workflow for a high-throughput screening campaign.
Application Note 1: Biochemical Assay for Methyltransferase Inhibitors
Rationale: Many triazole-containing compounds are known to interact with enzymes. Methyltransferases (MTases) are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a substrate, producing S-adenosylhomocysteine (SAH).[14] Dysregulation of MTase activity is implicated in various diseases, making them attractive drug targets. Several HTS-compatible assays have been developed to detect MTase activity, often by quantifying the production of SAH.[14][15]
This protocol describes a universal, fluorescence-based assay that can be applied to virtually any SAM-dependent MTase. The assay relies on the detection of SAH using a coupled-enzyme reaction.
Assay Principle: This assay quantifies the amount of SAH produced by the MTase reaction. The SAH is hydrolyzed to homocysteine, which then reacts with a probe to generate a fluorescent signal. An inhibitor of the MTase will decrease the production of SAH, resulting in a lower fluorescence signal.
Caption: Principle of the coupled-enzyme fluorescence assay for MTase activity.
Protocol: Fluorescence-Based MTase Inhibition Assay
1. Materials & Reagents:
-
Microplates: 384-well, black, low-volume, non-binding surface plates are recommended to minimize signal bleed-through and protein adsorption.[10][11]
-
MTase Enzyme: Purified enzyme of interest.
-
Substrate: Specific substrate for the chosen MTase (e.g., a peptide or DNA).
-
Cofactor: S-adenosylmethionine (SAM).
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Detection Kit: A commercial SAH detection kit (e.g., MTase-Glo™ or a fluorescence-based SAHH-coupled assay).[14]
-
Positive Control: A known inhibitor of the MTase or SAH.
-
Negative Control: DMSO vehicle (typically 0.5-1% final concentration).
2. Assay Procedure (384-well format):
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds from the library source plates to the assay plates. This results in a final screening concentration of 10 µM for a 5 µL final assay volume.
-
Enzyme Preparation: Prepare a 2X enzyme solution in assay buffer. Add 2.5 µL of this solution to each well of the assay plate containing the compounds.
-
Plate Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to interact with the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a 2X substrate/SAM solution in assay buffer. To initiate the enzymatic reaction, add 2.5 µL of this solution to each well. The final concentrations should be at or below the K_m for both substrate and SAM to ensure sensitivity to competitive inhibitors.[16][17]
-
Enzymatic Reaction: Mix the plate gently and incubate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Signal Detection: Add 5 µL of the detection reagent (prepared according to the manufacturer's instructions) to each well to stop the MTase reaction and initiate the detection cascade.
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths specific to the chosen fluorescent probe).
3. Data Analysis:
-
Normalization: The raw fluorescence data from each test well is normalized against the plate controls.
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Selection: A "hit" is defined as a compound that produces a percent inhibition value exceeding a certain threshold, typically 3 standard deviations from the mean of the negative controls (DMSO wells).
Application Note 2: Cell-Based Reporter Assay for Nuclear Receptor Modulators
Rationale: The 1,2,3-triazole scaffold has been successfully identified as a modulator of nuclear receptors, such as the Pregnane X Receptor (PXR).[18] PXR is a key regulator of drug-metabolizing enzymes and transporters.[18] Antagonists of PXR are sought after to mitigate adverse drug-drug interactions. Cell-based assays provide a more physiologically relevant context than biochemical assays, as they account for cell permeability and intracellular target engagement.[19]
This protocol details a cell-based luciferase reporter gene assay to screen for antagonists of a nuclear receptor (e.g., PXR).
Assay Principle: The assay utilizes a host cell line (e.g., HEK293T) engineered to stably express two components: the full-length nuclear receptor and a reporter plasmid. The reporter plasmid contains a promoter with response elements for the nuclear receptor, which drives the expression of a reporter gene, such as firefly luciferase. When a known agonist activates the receptor, it binds to the DNA and initiates transcription of luciferase, producing a luminescent signal. A triazole derivative acting as an antagonist will block this activation, leading to a decrease in the luminescent signal.
Caption: Principle of a cell-based luciferase reporter assay for nuclear receptor antagonists.
Protocol: PXR Antagonist Reporter Gene Assay
1. Materials & Reagents:
-
Cell Line: HEK293T cells stably co-transfected with human PXR and a luciferase reporter plasmid.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.
-
Microplates: 384-well, white, solid-bottom tissue culture-treated plates.[11]
-
Test Compounds: this compound derivatives in DMSO.
-
Agonist: A known PXR agonist, such as Rifampicin, used at its EC₈₀ concentration.
-
Luciferase Assay Reagent: A commercial "add-and-read" luciferase substrate reagent (e.g., Bright-Glo™).
-
Positive Control: A known PXR antagonist.
-
Negative Control: DMSO vehicle.
2. Assay Procedure (384-well format):
-
Cell Seeding: Dispense 20 µL of cell suspension (e.g., at 2.5 x 10⁵ cells/mL) into each well of the 384-well plate.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and recover.
-
Compound Addition: Add 50 nL of test compounds and controls to the appropriate wells.
-
Agonist Addition: Immediately after compound addition, add 5 µL of the PXR agonist solution (prepared at 5X its final EC₈₀ concentration in culture medium) to all wells except the negative control wells (which receive medium only).
-
Incubation: Incubate the plates for another 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 20 minutes.
-
Lysis and Signal Generation: Add 25 µL of the luciferase assay reagent to each well. This single reagent lyses the cells and contains the luciferin substrate and stabilizers to produce a long-lasting luminescent signal.
-
Data Acquisition: After a 5-minute incubation at room temperature to stabilize the signal, measure luminescence using a plate reader.
3. Data Analysis:
-
Normalization: Calculate the percent inhibition for each compound relative to the controls.
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Max corresponds to wells with agonist + DMSO.
-
Signal_Min corresponds to wells with DMSO only (no agonist).
-
-
Hit Confirmation and Follow-up: Primary hits should be re-tested. Confirmed hits are then subjected to dose-response analysis to determine their IC₅₀ values. It is also crucial to perform counter-screens (e.g., using a reporter construct without the PXR response element) to identify and eliminate compounds that non-specifically inhibit luciferase or are cytotoxic.[20]
Data Interpretation & Troubleshooting
Successful HTS campaigns require rigorous data analysis and an awareness of common pitfalls.[20][21][22]
| Parameter | Description | Typical Value/Consideration |
| Plate Format | Number of wells per plate. | 384- or 1536-well for HTS.[10] |
| Assay Volume | Total reaction volume per well. | 5-20 µL. |
| Compound Conc. | Final concentration of test compounds. | 5-20 µM. |
| DMSO Tolerance | Maximum final DMSO concentration tolerated by the assay. | Typically ≤ 1.0%; must be optimized.[11] |
| Z'-factor | Statistical measure of assay quality. | Should be consistently > 0.5.[13] |
| Hit Criteria | Threshold for identifying a primary hit. | > 3 standard deviations from the negative control mean. |
Common HTS Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (Low Z') | Inconsistent liquid handling; cell clumping; reagent instability; edge effects.[23] | Calibrate liquid handlers; ensure single-cell suspension before plating; prepare fresh reagents; avoid using outer wells or fill them with buffer.[11][24] |
| Assay Signal Drift Over Time | Reagent degradation; temperature fluctuations across the plate reader. | Use stabilized reagents; allow plates to equilibrate to room temperature before reading; read plates in a consistent order. |
| High Rate of False Positives | Compound autofluorescence/quenching; compound aggregation; non-specific reactivity; cytotoxicity (in cell assays).[6][20] | Perform counter-screens without the target; add non-ionic detergents (e.g., 0.01% Triton X-100) to disrupt aggregates; run a cell viability assay in parallel.[6] |
| Poor Reproducibility Between Runs | Variation in reagent lots; differences in cell passage number or health; operator variability. | Qualify new reagent lots against the old; use cells within a defined passage number range; standardize all protocols and use automation where possible.[25] |
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid [smolecule.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. scribd.com [scribd.com]
- 9. htsc.wustl.edu [htsc.wustl.edu]
- 10. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemits.com [chemits.com]
- 23. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dispendix.com [dispendix.com]
- 25. protocolsandsolutions.com [protocolsandsolutions.com]
Application Notes & Protocols: Leveraging 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid for Drug Discovery
Introduction: The Ascendance of the 1,2,3-Triazole Scaffold in Medicinal Chemistry
The 1,2,3-triazole ring system has emerged as a "privileged" scaffold in modern drug discovery, transitioning from a synthetic curiosity to a cornerstone of medicinal chemistry.[1][2] Though absent in natural products, its unique physicochemical properties make it an invaluable tool for developing novel therapeutics.[1][3] The triazole core is characterized by its metabolic stability, capacity for hydrogen bonding, and significant dipole moment, all of which contribute to its ability to engage with biological targets.[4][5] This has led to the development of 1,2,3-triazole-containing compounds with a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][4][6]
One of the most powerful applications of the 1,2,3-triazole moiety is its role as a bioisostere.[7][8] Bioisosteric replacement is a key strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to modulate the compound's activity, selectivity, or pharmacokinetic profile. The 1,2,3-triazole ring has proven to be an effective mimic for various functional groups, most notably the amide bond.[3][8][9] This "amide-triazole bioequivalence" allows for the replacement of metabolically labile amide linkages with the more robust triazole ring, often enhancing the drug-like properties of a molecule.[3][5] Furthermore, substituted triazoles, such as 4-hydroxy-1,2,3-triazoles, have been investigated as bioisosteres for carboxylic acids, offering a way to fine-tune acidity and polarity.[7][10][11]
This guide focuses on a key building block for harnessing the potential of the triazole scaffold: 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid . The carboxylic acid group at the 5-position serves as a versatile chemical handle, allowing for a variety of functionalization reactions to generate diverse libraries of compounds for drug screening. We will provide detailed protocols for the most common and effective transformations of this starting material, including amide bond formation, esterification, and conversion to the highly reactive acyl chloride intermediate.
Core Synthetic Strategies: A Foundational Workflow
The functionalization of this compound is central to its utility. The general workflow involves activating the carboxylic acid to facilitate nucleophilic attack by various partners.
Caption: General functionalization pathways for this compound.
Protocol 1: Amide Bond Formation via Coupling Agents
Direct amidation of carboxylic acids using coupling reagents is a cornerstone of medicinal chemistry, offering a reliable method to construct the amide bond under mild conditions.[12] This approach avoids the often harsh conditions required for generating acyl chlorides. A variety of coupling reagents are available, each with its own advantages and applications.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of HOBt (Hydroxybenzotriazole) with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used.[13] They react with the carboxylic acid to form a highly reactive activated ester intermediate, which is then readily attacked by the amine.[12] The use of HOBt as an additive can suppress side reactions and reduce racemization when working with chiral amines or acids.[13]
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its primary role is to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation. It also ensures the amine nucleophile remains in its free, unprotonated state.
-
Solvent: Anhydrous aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal. They are capable of dissolving the reactants and reagents while not interfering with the reaction mechanism.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Addition of Reagents: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution. Alternative: Add HOBt (1.2 eq) and EDC (1.2 eq) in place of HATU.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| HATU or HOBt/EDC | 1.2 | Coupling Agent |
| DIPEA | 2.5 | Base |
Protocol 2: Esterification
Esterification of the triazole carboxylic acid can be achieved through several methods. Fischer esterification, using an excess of alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, coupling agents similar to those used in amide synthesis can be employed for milder reaction conditions.
Method A: Fischer Esterification
-
Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few drops of thionyl chloride (SOCl₂) to the suspension.
-
Heating: Heat the mixture to reflux and stir for 6-24 hours, monitoring by TLC.
-
Neutralization & Extraction: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Method B: Using Thionyl Chloride and an Alcohol
A variation involves the in-situ formation of a reactive intermediate with thionyl chloride followed by the addition of an alcohol.
-
Reaction with Thionyl Chloride: In a reaction flask, combine this compound with methanol.
-
Controlled Addition: Slowly add thionyl chloride dropwise while maintaining the temperature between 20-35°C.
-
Heating: After the addition is complete, raise the temperature to 60°C and let the reaction proceed for several hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove excess methanol. The resulting product can then be purified.[14]
Protocol 3: Conversion to Acyl Chloride
The acyl chloride is a highly reactive intermediate that can be readily converted to a wide range of derivatives, including amides and esters. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[15][16]
Causality Behind Experimental Choices:
-
Reagent Selection: Thionyl chloride is often preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[15][17] Oxalyl chloride is also highly effective and can be used under milder conditions, often with a catalytic amount of DMF.
-
Reaction Conditions: The reaction is typically performed neat or in an inert solvent like DCM or toluene. It is crucial to carry out the reaction in a well-ventilated fume hood due to the evolution of toxic gases.
Step-by-Step Methodology:
-
Setup: Place this compound (1.0 eq) in a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (the boiling point of SOCl₂ is ~76 °C) for 1-3 hours. The reaction is complete when the evolution of gas ceases.
-
Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. It is often beneficial to co-evaporate with an inert solvent like toluene to ensure complete removal.
-
Use of Acyl Chloride: The resulting crude 1-Methyl-1H-1,2,3-triazole-5-carbonyl chloride is typically used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.
Caption: Simplified mechanism for acyl chloride formation using thionyl chloride.
Applications in Drug Discovery: Building on the Core
The functionalized derivatives of this compound serve as key building blocks for constructing complex molecules with therapeutic potential.
-
Amide Derivatives: The amide coupling protocols allow for the introduction of a wide range of amine-containing fragments. This is particularly useful for structure-activity relationship (SAR) studies, where systematic modification of this part of the molecule can lead to optimized potency and selectivity for a given biological target.[18]
-
Ester Derivatives: Esters can act as prodrugs, which are inactive compounds that are metabolized in the body to release the active carboxylic acid. This can improve the oral bioavailability of a drug candidate.
-
Linker Chemistry: The 1,2,3-triazole unit itself can function as a linker, connecting two different pharmacophores to create hybrid molecules with dual activity or improved targeting.[18] The functionalization of the carboxylic acid is the key step in attaching one of these pharmacophores.
Conclusion
This compound is a versatile and valuable starting material in the field of drug discovery. Its strategic importance lies in the ease with which its carboxylic acid handle can be functionalized, providing access to a vast chemical space of novel triazole-containing compounds. The protocols detailed in this guide offer robust and reproducible methods for synthesizing amide and ester derivatives, as well as the highly reactive acyl chloride intermediate. By understanding the rationale behind these synthetic transformations, researchers can effectively leverage this building block to design and develop the next generation of triazole-based therapeutics.
References
- 1. ijpsr.com [ijpsr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 7. iris.unimore.it [iris.unimore.it]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hepatochem.com [hepatochem.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
- 18. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Protocol for the Synthesis of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Abstract
This document provides a comprehensive, in-depth guide for the scaled-up synthesis of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid, an important heterocyclic building block in pharmaceutical and materials science. The protocol detailed herein is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. The synthesis is based on a two-step process: the initial [3+2] cycloaddition to form the triazole ester, followed by saponification to yield the final carboxylic acid. This application note elaborates on the causality behind experimental choices, provides a self-validating system through in-process controls, and is grounded in authoritative references to ensure scientific integrity.
Introduction
1,2,3-triazoles are a prominent class of five-membered nitrogen-containing heterocycles that have garnered significant attention due to their wide range of applications as components in pharmaceuticals, agrochemicals, and functional materials. Specifically, this compound serves as a crucial intermediate for the synthesis of various biologically active compounds. The reliable, large-scale production of this intermediate is therefore of critical importance.
The synthetic route described in this guide is a robust and well-established method that proceeds via a Huisgen 1,3-dipolar cycloaddition, a powerful reaction for the formation of 1,2,3-triazoles.[1][2][3] This is followed by a straightforward saponification to yield the desired product. This document will provide a detailed, step-by-step protocol for this synthesis, with a focus on the practical aspects of scaling up the reaction from the lab bench to a pilot plant or small-scale manufacturing setting.
Reaction Overview
The synthesis of this compound is accomplished in two main steps:
Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
The first step involves the [3+2] cycloaddition reaction between methyl propiolate (the dipolarophile) and methyl azide (the 1,3-dipole). This reaction forms the core triazole ring structure.
Step 2: Saponification to this compound
The methyl ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Safety Precautions
Extreme caution must be exercised when working with azides, as they are potentially explosive and toxic. [4][5]
-
Azide Handling: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be shock-sensitive and decompose violently when exposed to heat, light, or pressure.[4][6] It is strongly recommended to generate methyl azide in situ rather than isolating it.
-
Metal Azides: Avoid contact of azides with heavy metals (e.g., copper, lead) as this can form highly explosive metal azides.[7][8] Use plastic or ceramic spatulas for handling sodium azide.
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[5][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7] When conducting the reaction at scale, a blast shield is mandatory.[6]
-
Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[5][7]
Scaled-up Synthesis Protocol
Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
This protocol is designed for a 1-mole scale. Adjustments may be necessary for different scales.
Materials and Equipment:
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Heating/cooling circulator
-
Sodium azide (NaN₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Methyl propiolate (C₄H₄O₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reactor Setup: Set up the 5 L jacketed reactor under an inert atmosphere. Ensure all glassware is dry.
-
Reagent Addition: Charge the reactor with sodium azide (65.0 g, 1.0 mol) and anhydrous DMF (1 L).
-
Methyl Azide Generation (in situ): Cool the suspension to 0 °C using the circulator. Slowly add dimethyl sulfate (94.6 g, 0.75 mol) via the addition funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
Rationale: Generating methyl azide in situ from sodium azide and a methylating agent like dimethyl sulfate is a safer alternative to handling the volatile and explosive pure methyl azide. The reaction is exothermic, so slow addition and cooling are crucial to control the reaction rate and prevent a dangerous temperature increase.
-
-
Reaction with Methyl Propiolate: After the addition of dimethyl sulfate is complete, continue stirring at 0-5 °C for 1 hour. Then, slowly add methyl propiolate (84.1 g, 1.0 mol) to the reaction mixture over 1-2 hours, keeping the temperature below 10 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench with water (2 L). Extract the aqueous phase with ethyl acetate (3 x 1 L).
-
Purification: Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 x 1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate. The crude product can be used directly in the next step or purified further by column chromatography if necessary.
Step 2: Saponification to this compound
Materials and Equipment:
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Water
Procedure:
-
Dissolution: To the reactor containing the crude methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate from the previous step, add methanol (1 L) and water (1 L).
-
Hydrolysis: Prepare a solution of sodium hydroxide (60.0 g, 1.5 mol) in water (500 mL) and add it to the reactor. Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidification: Cool the reaction mixture to 0-5 °C. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to ~2. A precipitate of the carboxylic acid will form.
-
Rationale: The carboxylic acid is soluble in the basic solution as its carboxylate salt. Acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate out of the solution, allowing for its isolation.[9]
-
-
Isolation: Filter the solid precipitate and wash with cold water (2 x 500 mL).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield this compound as a white to off-white solid.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| FT-IR | Characteristic peaks for O-H (broad), C=O, and the triazole ring.[10] |
| Melting Point | Compare with literature values. |
| HPLC | To determine purity.[11] |
| Elemental Analysis | To confirm the elemental composition.[10] |
Process Flow Diagrams
Synthesis Workflow
References
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dipolar_cycloaddition [chemeurope.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ucd.ie [ucd.ie]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. article.sapub.org [article.sapub.org]
- 11. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
Application Notes and Protocols for the Quantification of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Authored by: Senior Application Scientist, Analytical Chemistry Division
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid, a critical analyte in pharmaceutical development and chemical synthesis. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document outlines multiple robust analytical methodologies. The primary focus is on High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, which are the cornerstone techniques for this analysis. Furthermore, insights into sample preparation and method validation are provided to ensure data integrity and reproducibility, adhering to the highest standards of scientific rigor.
Introduction: The Importance of Accurate Quantification
This compound and its derivatives are significant structural motifs in medicinal chemistry and drug discovery.[1] The 1,2,3-triazole core is a key component in a variety of therapeutic agents, including antibiotics, antiallergics, and anticonvulsants.[1] Accurate and precise quantification of this compound is paramount for several reasons:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates relies on sensitive analytical methods.
-
Process Chemistry and Manufacturing: Monitoring reaction kinetics, optimizing yields, and ensuring the purity of active pharmaceutical ingredients (APIs) necessitate reliable quantitative analysis.
-
Quality Control (QC): Routine testing of raw materials, intermediates, and final drug products requires validated methods to guarantee product quality and patient safety.
The polar and acidic nature of this compound presents unique analytical challenges, often requiring specialized chromatographic conditions and sample preparation techniques to achieve optimal results.[2][3]
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. This guide will focus on the most prevalent and effective methods for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a chromophore. While many carboxylic acids lack strong chromophores, the triazole ring system in the target analyte allows for direct UV detection, typically in the lower UV range.[4]
Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[5] The concentration of the analyte is then determined by measuring its absorbance of UV light at a specific wavelength.
Key Considerations for Method Development:
-
Column Selection: A reversed-phase C18 column is a common starting point for the separation of polar compounds.[5] For highly polar analytes that exhibit poor retention on traditional C18 phases, alternative stationary phases such as phenyl-hexyl or mixed-mode columns can be employed.[3][6]
-
Mobile Phase Optimization: The retention of acidic compounds on reversed-phase columns is highly dependent on the mobile phase pH.[2] Maintaining the pH below the pKa of the carboxylic acid group (typically around 2-3) will protonate the analyte, increasing its hydrophobicity and retention. The use of an acidic modifier like formic acid or trifluoroacetic acid (TFA) is standard practice.[7]
-
Derivatization (Optional): For applications requiring enhanced sensitivity, derivatization with a fluorescent tag can be considered.[4] However, this adds a step to the sample preparation process and is often not necessary for routine analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis and trace-level quantification.[8][9]
Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, minimizing interference from matrix components.[9]
Key Considerations for Method Development:
-
Ionization Mode: Given the acidic nature of the analyte, negative ion mode ESI is generally preferred, monitoring the deprotonated molecule [M-H]⁻.
-
MRM Transition Optimization: The precursor ion and the most abundant, stable product ions must be determined through infusion experiments to maximize signal intensity.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[9] Proper sample preparation and the use of an isotopically labeled internal standard are crucial to mitigate these effects.[10]
Experimental Protocols
The following protocols provide a starting point for the development and validation of analytical methods for this compound. It is essential to perform a full method validation according to ICH guidelines or other relevant regulatory standards.[11]
Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering substances.[2][12]
Protocol 1: Protein Precipitation (for Biological Samples)
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC system.
Protocol 2: Solid Phase Extraction (SPE) (for Cleaner Samples)
For more complex matrices or when higher purity is required, SPE can be employed. A mixed-mode anion exchange sorbent is often suitable for polar acidic compounds.[13]
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic impurities.
-
Elute the analyte with 1 mL of a stronger solvent containing an acidic modifier (e.g., 2% formic acid in methanol).
-
Evaporate the eluate and reconstitute as described in the protein precipitation protocol.
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[5]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
LC-MS/MS Method Protocol
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | To be determined by infusion of the analyte standard. |
Method Validation
A validated analytical method ensures the reliability and reproducibility of the results.[4] The key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[4]
-
Linearity: The direct proportionality of the method's response to the concentration of the analyte over a defined range.[4]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of agreement among repeated measurements of the same sample, expressed as the relative standard deviation (RSD).[4]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[4][8]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[4][8]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Data Visualization
Workflow for Analytical Method Development
Caption: A generalized workflow for the development and validation of analytical methods.
LC-MS/MS Data Acquisition Process
Caption: The sequential process of data acquisition in an LC-MS/MS system.
Conclusion
The accurate quantification of this compound is achievable through well-developed and validated HPLC-UV and LC-MS/MS methods. The choice between these techniques will depend on the specific analytical requirements, with LC-MS/MS offering superior sensitivity and selectivity for demanding applications. Proper sample preparation is critical for minimizing matrix effects and ensuring reliable results. The protocols and guidelines presented in this document serve as a robust foundation for researchers and scientists to develop and implement analytical methods for this important compound in various research and development settings.
References
- 1. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. theseus.fi [theseus.fi]
- 9. sciex.com [sciex.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. researchgate.net [researchgate.net]
Use of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid as a linker in bioconjugation
Application Note & Protocols
1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid: A Chemically Stable, Rigid Linker for Modern Bioconjugation
Abstract
The development of robust bioconjugates, such as Antibody-Drug Conjugates (ADCs) and PEGylated proteins, hinges on the chemical nature of the linker connecting the payload to the biomolecule. An ideal linker must offer high stability, synthetic versatility, and favorable physicochemical properties. This guide details the use of this compound, a heterocyclic linker that provides exceptional metabolic stability and a rigid, well-defined spatial orientation. The 1,2,3-triazole core is a well-established pharmacophore and bioisostere, resistant to common enzymatic and hydrolytic cleavage.[1][2] Its terminal carboxylic acid serves as a versatile reactive handle for covalent attachment to primary amines on biomolecules, such as lysine residues, via the formation of a stable amide bond. We present the underlying chemistry, detailed protocols for activation and conjugation, and key insights for researchers in drug development and chemical biology.
Foundational Chemistry & Rationale for Use
Core Attributes of the Triazole Linker
The 1-Methyl-1H-1,2,3-triazole moiety is more than a simple spacer; its intrinsic properties contribute significantly to the final bioconjugate's performance.
-
Metabolic Stability: The triazole ring is an aromatic heterocycle that is exceptionally resistant to metabolic degradation through oxidation, reduction, or hydrolysis, ensuring the integrity of the bioconjugate in biological systems.[3]
-
Bioisostere and Pharmacophore: In drug design, the 1,2,3-triazole ring is often employed as a bioisostere for an amide bond, offering similar steric and electronic properties but with improved stability.[2] Its ability to participate in hydrogen bonding and dipole-dipole interactions can also contribute to target binding.[1]
-
Synthetic Accessibility: The synthesis of 1,2,3-triazoles is highly efficient. While often associated with copper-catalyzed "click chemistry," pre-functionalized triazoles like the one discussed here can be synthesized through various established routes, such as the reaction of an azide with a β-ketoester.[4][5]
-
Defined Geometry: The rigid, planar structure of the triazole ring provides a well-defined distance and orientation between the conjugated molecules, which can be critical for optimizing biological activity, especially in applications like PROTACs or targeted drug delivery.[6]
The Role of the Carboxylic Acid Handle
The carboxylic acid (-COOH) group is the linker's primary point of attachment. Its utility lies in its ability to be readily "activated" to react with nucleophiles, most notably the primary amines found on the side chains of lysine residues and the N-terminus of proteins.[7] This reaction, detailed in the following sections, results in the formation of a highly stable amide bond, permanently linking the triazole to the biomolecule.
The Core Bioconjugation Workflow: EDC/Sulfo-NHS Chemistry
The most reliable method for conjugating a carboxylic acid to a primary amine in an aqueous, biological setting is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an N-hydroxysuccinimide ester stabilizer, typically N-hydroxysulfosuccinimide (Sulfo-NHS), to enhance efficiency and stability in water.[8]
Mechanism of Action
The process is a two-step reaction:
-
Activation: EDC reacts with the carboxylic acid group on the triazole linker to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5–6.0).[8]
-
Stabilization & Amination: The unstable intermediate rapidly reacts with Sulfo-NHS to form a semi-stable, amine-reactive Sulfo-NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate and can be directly reacted with a primary amine on the target biomolecule at a physiological pH (7.2–7.5).[8][9] The amine attacks the ester, displacing the Sulfo-NHS group and forming a stable amide bond.
Visualization of the Activation and Conjugation Pathway
Caption: EDC/Sulfo-NHS two-step conjugation mechanism.
Quantitative Data & Reaction Parameters
Successful bioconjugation requires careful control over experimental variables. The following table summarizes key parameters for the EDC/Sulfo-NHS reaction.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of EDC reaction with carboxyl groups while minimizing hydrolysis of the intermediate.[8] |
| Conjugation pH | 7.2 - 8.0 | Ensures primary amines on the protein are deprotonated and sufficiently nucleophilic to react with the NHS ester. |
| Molar Ratio (EDC:Sulfo-NHS) | 1:1 to 1:2 | A slight excess of Sulfo-NHS can improve the yield of the stable amine-reactive ester. |
| Molar Ratio (Linker:Protein) | 5:1 to 50:1 | This ratio must be optimized to achieve the desired Degree of Labeling (DOL). Start with a 10-fold molar excess. |
| Reaction Buffer | MES for activation, PBS for conjugation | Crucially, buffers must be free of extraneous primary amines (e.g., Tris) or carboxylates (e.g., Acetate) which would compete in the reaction.[8] |
| Reaction Time | Activation: 15-30 min; Conjugation: 1-2 hours | Reaction should proceed at room temperature. Longer times may increase hydrolysis. |
| Typical Efficiency | >80% | With proper pH control and fresh reagents, high conjugation efficiency is expected.[9] |
Detailed Experimental Protocols
These protocols provide a framework for conjugating the triazole linker to a model protein. Always use freshly prepared solutions of EDC and Sulfo-NHS.
Protocol 1: Two-Step Activation and Conjugation to a Protein
This protocol is designed for conjugating the linker to ~1 mg of a generic 50 kDa protein. Adjust volumes and masses accordingly.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein of interest (e.g., an antibody in PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
If the protein is in a buffer containing amines (like Tris), exchange it into the Coupling Buffer (PBS) using a desalting column.
-
Adjust the protein concentration to 2-5 mg/mL.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine the following:
-
5 µL of 10 mM Linker stock solution (50 nmol)
-
45 µL of Activation Buffer
-
-
Immediately before use, prepare ~10 mg/mL solutions of EDC and Sulfo-NHS in chilled Activation Buffer.
-
Add 5 µL of EDC solution (~250 nmol) and 5 µL of Sulfo-NHS solution (~250 nmol) to the linker solution.
-
Incubate for 15-20 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Add the entire 60 µL activation mixture to your prepared protein solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a small volume of Quenching Solution (e.g., 1/10th of the reaction volume) to consume any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes.
-
Protocol 2: Purification of the Bioconjugate
Purification is essential to remove excess linker and reaction byproducts. Size-Exclusion Chromatography (SEC) is the most common method.[9]
Procedure:
-
Column Equilibration: Equilibrate a desalting column or an SEC column on an FPLC/HPLC system with at least 3 column volumes of a suitable storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the entire quenched reaction mixture onto the column.
-
Elution: Elute the sample with the storage buffer. The protein conjugate will elute first in the void volume, while the smaller, unconjugated linker and byproducts will be retarded.
-
Fraction Collection: Collect fractions and monitor the protein concentration using absorbance at 280 nm (A280).
-
Pooling: Pool the fractions containing the purified protein conjugate.
Overall Experimental Workflow Visualization
Caption: High-level workflow for bioconjugation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Inactive EDC/Sulfo-NHS (hydrolyzed).2. Incorrect buffer composition (presence of competing amines/carboxyls).3. Incorrect pH for activation or conjugation. | 1. Use fresh, high-quality reagents. Prepare solutions immediately before use.2. Ensure use of non-reactive buffers like MES and PBS.3. Verify the pH of all buffers before starting the experiment. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF) from linker stock.2. Protein is unstable under reaction conditions. | 1. Keep the final concentration of organic solvent below 5-10% (v/v).2. Perform a trial run without linker to check for protein stability. Consider adding stabilizers. |
| High Polydispersity / Aggregation | 1. Over-labeling of the protein.2. Inter-protein cross-linking (if protein has free carboxyl groups). | 1. Reduce the molar excess of the linker in the reaction.2. Ensure a sufficient excess of Sulfo-NHS to convert all O-acylisourea intermediates to NHS esters, preventing them from reacting with other proteins. |
References
- 1. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,2,3-Triazole and Tetrazole Appended Glycoconjugates Based on 3,6-Anhydroglucofuranose via Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]
- 5. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance yield, purity, and safety.
I. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high regioselectivity?
A1: The most dependable route involves a two-step process. The first step is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of methyl azide and methyl propiolate to selectively form the 1,5-disubstituted intermediate, methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate.[1][2][3] This is followed by the hydrolysis of the methyl ester to the desired carboxylic acid. The RuAAC reaction is crucial as it favors the formation of the 1,5-isomer, in contrast to the more common copper-catalyzed reaction (CuAAC) which yields the 1,4-isomer.[4][5][6]
Q2: I'm getting a mixture of regioisomers. What is the likely cause?
A2: The formation of a mixture of 1,4- and 1,5-disubstituted triazoles suggests that the reaction conditions are not exclusively favoring the ruthenium-catalyzed pathway. This can happen if there is copper contamination in your glassware or reagents, which can catalyze the competing CuAAC reaction.[7] Additionally, uncatalyzed thermal cycloaddition, although generally requiring higher temperatures, can also lead to a loss of regioselectivity.[8][9] Ensure rigorous cleaning of all glassware and use high-purity reagents and solvents.
Q3: What are the primary safety concerns when working with methyl azide?
A3: Methyl azide is a small organic azide and should be handled with extreme caution as it is potentially explosive and sensitive to shock, friction, and heat.[10] It is recommended to handle it in solution and at low temperatures. Never use metal spatulas or stir bars that could scratch the glassware, as this can create initiation points for detonation.[11] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[12][13] It is also crucial to avoid contact with acids, which can generate the highly toxic and explosive hydrazoic acid.[11]
Q4: Can I use a different catalyst for the cycloaddition step?
A4: For the synthesis of the 1,5-disubstituted product, ruthenium catalysts are the most effective.[14] Complexes such as CpRuCl(PPh₃)₂ or CpRuCl(COD) are commonly used.[1][15] While other metals have been explored for azide-alkyne cycloadditions, they may not provide the same level of regioselectivity for the desired 1,5-isomer.
Q5: My hydrolysis step is giving a low yield. What could be the issue?
A5: Low yields during the hydrolysis of the methyl ester can be due to incomplete reaction or degradation of the product. Ensure you are using a sufficient excess of the base (e.g., NaOH or LiOH) and allowing adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Overly harsh conditions (e.g., high temperatures) could potentially lead to decarboxylation of the triazole carboxylic acid.[16]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield in the RuAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the ruthenium catalyst is fresh and has been stored under an inert atmosphere. Catalyst deactivation can occur with prolonged exposure to air.[17] Use freshly opened catalyst or store it in a glovebox. |
| Inappropriate Solvent | Protic solvents (e.g., methanol, water) are generally unsuitable for RuAAC reactions and can lead to low yields and byproduct formation.[4] Use anhydrous, non-protic solvents such as toluene, benzene, THF, or dioxane.[4] |
| Low Reaction Temperature | While some RuAAC reactions can proceed at room temperature, gentle heating (typically 45-65°C) can significantly improve the reaction rate and yield.[18][19] |
| Impure Reagents | Impurities in the methyl azide or methyl propiolate can inhibit the catalyst. Ensure the purity of your starting materials, purifying them if necessary. |
| Incomplete Reaction | Monitor the reaction progress using TLC or ¹H NMR. If the reaction has stalled, a small additional portion of the catalyst can be added. |
Problem 2: Formation of the Incorrect Regioisomer (1,4-disubstituted)
| Potential Cause | Troubleshooting Steps |
| Copper Contamination | Traces of copper can catalyze the competing CuAAC reaction, leading to the formation of the 1,4-isomer.[7] Thoroughly clean all glassware with a copper-chelating agent (e.g., EDTA solution) followed by rinsing with deionized water and drying. Use high-purity, copper-free reagents and solvents. |
| Thermal Cycloaddition | If the reaction is run at excessively high temperatures, the uncatalyzed Huisgen cycloaddition can occur, which is not regioselective.[8][9] Adhere to the recommended temperature range for the RuAAC reaction. |
Problem 3: Difficulty in Purifying the Final Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Product is too soluble in the aqueous phase | After acidification, if the product does not precipitate, it may be soluble in the aqueous layer. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate). |
| Emulsion formation during workup | Emulsions can form during the extraction process. To break up emulsions, you can add brine or filter the mixture through a pad of celite. |
| Co-precipitation with salts | Ensure that the acidification step is done carefully to the isoelectric point of the carboxylic acid to maximize precipitation and minimize salt contamination. Washing the filtered product with cold deionized water can help remove inorganic salts. |
| Product is an oil | If the carboxylic acid oils out instead of precipitating as a solid, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization. |
III. Experimental Protocols
Safety First: Handling Methyl Azide
Methyl azide is a hazardous material and must be handled with appropriate safety precautions.[10] It is a volatile and potentially explosive compound.[11]
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves. [13]
-
Keep the quantity of methyl azide used to a minimum.
-
Avoid heat, sparks, and open flames. [8]
-
Do not use metal spatulas or other implements that could cause friction or shock. [11]
-
Store methyl azide solutions at low temperatures (e.g., in a refrigerator or freezer) in a properly sealed container. [10]
Protocol 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (RuAAC)
This protocol is a representative procedure for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.
Materials:
-
Methyl azide (handle as a solution in a suitable solvent, e.g., toluene)
-
Methyl propiolate
-
Anhydrous toluene or dioxane[4]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., Cp*RuCl(COD), 1 mol%).[18]
-
Add anhydrous toluene via syringe.
-
Add methyl propiolate (1.0 equivalent) to the flask.
-
Slowly add a solution of methyl azide (1.1 equivalents) in toluene to the reaction mixture at room temperature.
-
Heat the reaction mixture to 45-65°C and stir for the required time (monitor by TLC or ¹H NMR, typically 1-4 hours).[18][19]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate.
Protocol 2: Hydrolysis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Materials:
-
Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester in a mixture of methanol (or THF) and water.
-
Add a solution of NaOH (2-3 equivalents) in water to the ester solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete (monitor by TLC, disappearance of the starting material).
-
Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl until the pH is approximately 2-3.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
IV. Visualizations
Workflow for the Synthesis of this compound
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 10. Methyl azide - Wikipedia [en.wikipedia.org]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.chalmers.se [research.chalmers.se]
Technical Support Center: Purification of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Welcome to the technical support guide for 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. Due to its unique physicochemical properties—namely its high polarity, acidity, and potential for isomeric contamination—this compound presents non-trivial purification challenges. This guide provides field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Common Purification Issues
This section addresses the most common problems encountered during the workup and isolation of this compound.
Q1: My final product is an off-white, somewhat sticky solid with a broad melting point. What is the likely cause?
A: This is a classic symptom of a multi-component mixture. For this specific molecule, the issue almost certainly stems from one of two sources originating during the synthesis, particularly if you are using a methylation route from a 1H-1,2,3-triazole precursor.
-
Isomeric Byproducts: The most significant challenge is controlling the site of methylation on the triazole ring. Alkylation of 1H-1,2,4-triazoles can yield a mixture of N1, N2, and N4 isomers.[1] Similarly, for 1,2,3-triazoles, you can generate different regioisomers. These isomers often have very similar polarities, making them difficult to separate by standard crystallization or chromatography.
-
Residual Starting Material: Incomplete reaction can leave unmethylated 1H-1,2,3-triazole-5-carboxylic acid, which can co-precipitate with your product.
-
Trapped Solvent: The compound's ability to form hydrogen bonds can lead to the inclusion of solvent molecules within the crystal lattice, resulting in an impure, often gummy, solid.
Your first step should be to acquire a high-resolution mass spectrum (HRMS) and a proton NMR. Isomeric byproducts will have identical mass, but their NMR spectra will show distinct differences in the chemical shifts of the triazole proton and the N-methyl group.
Q2: I'm experiencing very low yields after recrystallization. What can I do to improve recovery?
A: Low recovery during recrystallization is typically a solvent-related issue.[2] Given the polar nature of your carboxylic acid, finding an ideal single-solvent system can be difficult.
-
Excessive Solvent: The most common error is using too much hot solvent to dissolve the crude product. This keeps a significant amount of your compound in the mother liquor even after cooling.[2]
-
Inappropriate Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[2] For this molecule, consider polar protic solvents like methanol or ethanol, or solvent pairs like ethanol/water or dioxane/water.
-
Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, the product can crash out in the funnel, leading to significant loss.[2]
To improve your yield, use the absolute minimum amount of hot solvent required for dissolution. Always pre-heat your filtration apparatus. After collecting your first crop of crystals, concentrate the mother liquor by 50-75% and cool again to obtain a second, often slightly less pure, crop.[2]
Q3: My compound streaks severely on a silica gel column or fails to elute entirely. How can I resolve this?
A: This is expected behavior for a polar, acidic compound on a standard silica gel column. The issue is twofold:
-
Strong Polar Interactions: The triazole ring and carboxylic acid group are highly polar and interact strongly with the polar silanol groups (Si-OH) on the silica surface.
-
Ionic Binding: The acidic proton of your carboxylic acid can be abstracted by the slightly basic sites on the silica, forming a carboxylate anion. This ionic species is extremely polar and will bind almost irreversibly to the stationary phase.
To overcome this, you must modify your mobile phase to suppress these interactions. The most effective strategy is to add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid , to your eluent (e.g., ethyl acetate/hexane or DCM/methanol). The added acid serves two purposes: it protonates your carboxylic acid, keeping it in its less polar neutral form, and it competes for binding sites on the silica gel, allowing your compound to elute properly.[3][4]
Q4: My HPLC analysis shows multiple peaks with identical mass, even after chromatography. How can I separate these isomers?
A: This confirms the presence of regioisomers from the N-methylation step. Separating them is one of the greatest challenges for this compound class. While standard silica gel chromatography may struggle, high-performance techniques are often successful.
-
Preparative HPLC: This is the most reliable method. A reversed-phase C18 column is often the best choice for polar compounds. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid as an ion-pairing agent.
-
Optimized Column Chromatography: If you must use standard column chromatography, meticulous optimization is key. Use a very shallow solvent gradient and consider a less acidic stationary phase, like neutral alumina, which may offer different selectivity.[3][5] However, be aware that basic alumina can deprotonate your acid, causing irreversible binding.[5]
Section 2: Troubleshooting Workflows & Purification Protocols
As a senior scientist, my approach is always systematic. The following workflows and protocols are designed to guide you from a crude reaction mixture to a highly pure final product.
Workflow 1: Initial Purification Strategy Decision Tree
This diagram outlines a logical path to select the appropriate primary purification technique based on the characteristics of your crude product.
Caption: A decision tree for selecting the primary purification method.
Protocol 1: Optimized Recrystallization
This protocol is intended for crude material that is already >90% pure and crystalline.
-
Solvent Screening: In small vials, test the solubility of ~10 mg of your crude product in 0.5 mL of various solvents (see Table 1) at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: In an appropriately sized flask, add the minimum volume of the chosen hot solvent to your crude solid until it is completely dissolved. A common pitfall is adding too much solvent, which drastically reduces yield.[2]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for an additional 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated receiving flask. This prevents premature crystallization.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once crystals have formed, place the flask in an ice bath or refrigerator for at least 1 hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent/System | Polarity | Notes |
| Methanol | High | Good starting point, may be too soluble. |
| Ethanol | High | Often a good choice. |
| Water | High | Product may be too soluble; best used as an anti-solvent. |
| Ethanol/Water | Tunable | A good two-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Dioxane | Medium | Can be effective but has a high boiling point. |
Table 1: Recommended solvents for recrystallization screening.
Protocol 2: Purification via Acid-Base Extraction
This technique is excellent for removing neutral or basic impurities from your acidic product.[4][6]
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, collecting the aqueous layers. The carboxylate salt of your product is now in the aqueous phase.
-
Scientific Rationale: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to deprotonate many other functional groups, providing selectivity.
-
-
Organic Wash (Back-extraction): Wash the combined aqueous layers once with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is ~2. Your purified carboxylic acid should precipitate as a solid.
-
Final Extraction/Filtration:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product remains in solution or oils out, extract the acidified aqueous layer 3 times with ethyl acetate or DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Workflow 2: Strategy for Isomer Separation
When isomers are your primary problem, a more advanced chromatographic approach is required.
Caption: A workflow for separating challenging regioisomers.
Protocol 3: Column Chromatography with Modified Eluent
This protocol is for separating the target compound from impurities of different polarity, including isomers.
-
Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Acetic Acid).
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" technique prevents band broadening.
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution). A very slow, shallow gradient is key to resolving closely-eluting isomers.
-
Fraction Collection: Collect small fractions and monitor them by TLC, staining with a suitable reagent (e.g., potassium permanganate).
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. Note that residual acetic acid may need to be removed by co-evaporation with a solvent like toluene.
| Chromatography Type | Stationary Phase | Typical Mobile Phase (Gradient) | Modifier |
| Normal Phase | Silica Gel | Hexane -> Ethyl Acetate or DCM -> Methanol | 1-2% Acetic Acid |
| Reversed Phase | C18 Silica | Water -> Acetonitrile or Water -> Methanol | 0.1% Formic Acid or TFA |
Table 2: Recommended starting conditions for column chromatography.
References
Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid
Welcome to the technical support center for 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the common solubility challenges encountered with this compound in organic solvents. Our goal is to equip you with the knowledge to seamlessly integrate this versatile building block into your synthetic workflows.
Understanding the Challenge: The "Split Personality" of this compound
This compound possesses a molecular structure with conflicting solubility characteristics. The polar triazole ring and the acidic carboxylic acid group favor dissolution in polar, protic solvents like water and, to a lesser extent, short-chain alcohols. Conversely, the methyl group provides a degree of lipophilicity. This duality often leads to poor solubility in many common aprotic organic solvents used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The strong hydrogen bonding capabilities of the carboxylic acid group can also lead to the formation of stable dimers, further reducing solubility in non-polar environments[1].
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic reaction solvent?
This is the most common issue researchers face. The poor solubility is due to the high polarity imparted by the triazole ring and the carboxylic acid functional group. These groups can form strong intermolecular hydrogen bonds, making it difficult for less polar organic solvent molecules to effectively solvate the compound. In some cases, the compound may exist as a zwitterion, further limiting its solubility in non-polar organic solvents.
Q2: I've tried common solvents like DCM, THF, and ethyl acetate with no success. What should I try next?
For direct dissolution, consider more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are generally better at disrupting the intermolecular forces of polar solutes[2]. However, be mindful that their high boiling points can complicate product isolation. Alternatively, using a co-solvent system, such as a small amount of methanol or water in your primary organic solvent, can sometimes improve solubility[3][4][5].
Q3: Can I improve the solubility without chemically modifying the molecule?
Yes, to an extent. The use of co-solvents, as mentioned above, is one approach. Another strategy is gentle heating of the solvent-solute mixture, which can help overcome the activation energy required for dissolution. However, be cautious of potential degradation if your reaction is sensitive to heat. For some carboxylic acids, the presence of a small amount of water in certain organic solvents can surprisingly enhance solubility[3][4][5].
Q4: Is derivatization a viable strategy to improve solubility for subsequent reactions?
Absolutely. Converting the carboxylic acid to an ester or forming a salt are two highly effective methods to significantly alter the compound's solubility profile, making it more amenable to reactions in a wider range of organic solvents. These strategies are discussed in detail in the Troubleshooting Guide below.
In-Depth Troubleshooting Guide: Strategies for Solubilization
This section provides detailed, step-by-step protocols to overcome the poor solubility of this compound.
Strategy 1: Salt Formation for Enhanced Solubility
Converting the carboxylic acid to a salt by deprotonation can dramatically increase its solubility in certain organic solvents, particularly more polar ones. The resulting carboxylate is more ionic and can be more readily solvated.
Causality: The deprotonation of the carboxylic acid with a suitable base disrupts the strong hydrogen bonding network of the free acid. The resulting salt has altered intermolecular forces, often leading to improved solubility. Salt formation is a widely used technique to enhance the solubility of acidic and basic drugs[6].
Experimental Protocol: Formation of a Triethylammonium Salt
-
Dissolution of the Acid: In a clean, dry flask, suspend this compound (1.0 eq) in the desired aprotic organic solvent (e.g., THF, DMF).
-
Addition of Base: While stirring the suspension at room temperature, add triethylamine (Et₃N) (1.1 eq) dropwise.
-
Observation: Continue stirring and observe the mixture. In many cases, the suspension will clarify as the soluble triethylammonium salt is formed.
-
Reaction Proceeding: The resulting solution of the salt can often be used directly in subsequent reactions, such as amide couplings.
Considerations:
-
Choice of Base: Organic amines like triethylamine or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like potassium carbonate can also be effective, though they are typically not soluble in many organic solvents, leading to a heterogeneous mixture.
-
Solvent Compatibility: The solubility of the resulting salt will be solvent-dependent. It is advisable to perform a small-scale test to ensure the chosen base and solvent system are compatible and effective.
-
Reaction Compatibility: Ensure that the base used for salt formation does not interfere with your planned subsequent reaction.
Strategy 2: Esterification to Increase Lipophilicity
Converting the polar carboxylic acid to a less polar ester derivative is a robust strategy to significantly improve solubility in a wide range of organic solvents. Methyl or ethyl esters are common choices.
Causality: The replacement of the acidic proton of the carboxylic acid with an alkyl group (e.g., methyl, ethyl) eliminates the ability to form strong hydrogen bond dimers. This modification increases the compound's lipophilicity, making it more soluble in organic media.
Experimental Protocol: Fischer Esterification to Synthesize the Methyl Ester
This is a classic acid-catalyzed esterification method.
-
Reaction Setup: Suspend this compound (1.0 eq) in a large excess of anhydrous methanol (which acts as both reactant and solvent).
-
Acid Catalyst: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) or by bubbling dry HCl gas through the mixture.
-
Heating: Warm the reaction mixture to reflux and maintain for several hours (monitor by TLC or LC-MS).
-
Workup: After cooling, remove the excess methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. Purify further by column chromatography or recrystallization as needed.
For a detailed discussion on Fischer Esterification, see reference[7].
Experimental Protocol: Esterification using Thionyl Chloride (for Methyl Ester)
This method avoids the use of strong acid catalysts and can sometimes be more efficient for less reactive systems.
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. While stirring, slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, or gently heat to reflux to drive the reaction to completion (monitor by TLC or LC-MS).
-
Workup and Purification: Follow the workup and purification steps outlined in the Fischer Esterification protocol.
A similar protocol for a related compound can be found in reference[8].
Strategy 3: Judicious Use of Co-solvents
For situations where chemical modification is not desirable, a co-solvent approach can be effective.
Causality: A small amount of a highly polar or protic solvent can disrupt the crystal lattice energy or intermolecular forces of the solute, allowing the bulk non-polar solvent to then solvate the molecule more effectively.
Practical Application:
-
Polar Aprotic Co-solvents: When using solvents like THF or DCM, adding a small percentage (e.g., 5-10% v/v) of DMF or DMSO can significantly improve solubility.
-
Protic Co-solvents: A small amount of methanol can also be effective.
-
The Surprising Role of Water: Research has shown that for some carboxylic acids, the presence of water in certain organic solvents can lead to a remarkable increase in solubility[3][4][5]. This is particularly true for Lewis-base solvents. While seemingly counterintuitive for many organic reactions, for specific applications, this could be a viable strategy.
Important Note: Always ensure your reaction is compatible with the chosen co-solvent. For example, protic co-solvents would be unsuitable for reactions involving water-sensitive reagents like Grignards or organolithiums.
Summary of Solubilization Strategies
| Strategy | Principle | Common Reagents/Solvents | Advantages | Disadvantages |
| Salt Formation | Increase polarity and disrupt H-bonding by deprotonation. | Et₃N, DIPEA, K₂CO₃ in solvents like DMF, THF. | Simple, fast, and can often be used directly in the next step. | The added base might interfere with subsequent reactions. Solubility of the salt is still solvent-dependent. |
| Esterification | Increase lipophilicity by replacing the acidic proton with an alkyl group. | Methanol, Ethanol with H₂SO₄ or SOCl₂. | Dramatically improves solubility in a wide range of organic solvents. The ester may be the desired final product or a key intermediate. | Requires an additional synthetic step and purification. Reaction conditions might not be compatible with other functional groups. |
| Co-solvents | Disrupt solute-solute interactions to facilitate dissolution in the bulk solvent. | DMF, DMSO, Methanol, or even water in small amounts. | Avoids chemical modification of the substrate. | The co-solvent must be compatible with the reaction chemistry. Can complicate solvent removal. |
Visualization of the Decision-Making Workflow
The following diagram illustrates a logical workflow for addressing the solubility issues of this compound.
Caption: Decision workflow for selecting a solubilization strategy.
References
- 1. Video: Physical Properties of Carboxylic Acids [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 5. US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions - Google Patents [patents.google.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Cycloadditions with 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Welcome to the technical support center for researchers utilizing 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid in cycloaddition reactions. This guide is designed to provide in-depth, field-proven insights into the unique reactivity of this compound and to offer practical, step-by-step solutions to common experimental challenges. Our goal is to empower you, our scientific colleagues, to overcome synthetic hurdles and accelerate your research and development programs.
The 1,2,3-triazole core is a vital heterocycle in modern chemistry, but its application as a starting material in cycloadditions, rather than as a product, presents a unique set of challenges.[1][2] This guide addresses the specific nuances of the this compound scaffold, focusing on its electronic properties and the influential role of the C5-carboxylic acid moiety.
Section 1: Foundational Concepts & Reaction Mechanisms
This section clarifies the expected, yet often misunderstood, reactivity of your triazole substrate.
Q1: I expected my triazole to act as a 1,3-dipole. Why isn't the reaction working as a standard Huisgen cycloaddition?
Answer: This is a critical and common point of confusion. While 1,2,3-triazoles are famously formed via 1,3-dipolar cycloadditions (e.g., azide-alkyne "click chemistry"), the aromatic stability of the triazole ring prevents it from readily acting as a 1,3-dipole itself.[3][4][5] Instead, for your specific compound, this compound, a different, more advanced cycloaddition pathway is at play: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction .[6][7][8]
Causality & In-Depth Explanation:
The 1,2,3-triazole ring, particularly when substituted with an electron-withdrawing group like a carboxylic acid at the C5 position, is an electron-poor heterocyclic system.[7] This electronic deficiency makes it an excellent azadiene (the 4π component) for an IEDDA reaction. The reaction proceeds not with a standard dipolarophile, but with an electron-rich dienophile (the 2π component), such as an enamine, a vinyl ether, or a strained alkyne.[8][9]
The reaction mechanism typically involves three stages:
-
[4+2] Cycloaddition: The electron-poor triazole (azadiene) reacts with the electron-rich dienophile to form an unstable bicyclic intermediate.[10]
-
Retro [4+2] Cycloaddition: This intermediate rapidly loses a molecule of dinitrogen (N₂).[10]
-
Aromatization: The resulting dihydro intermediate aromatizes to yield a new, highly substituted heterocyclic product.
Caption: Conceptual workflow of an IEDDA reaction with a triazole.
Section 2: Troubleshooting Common Experimental Issues
This section provides actionable solutions to specific problems you may encounter during your experiments.
FAQ 1: My reaction yield is low or non-existent, even with an electron-rich dienophile. What are the likely causes and how do I fix them?
Answer: Low yield is the most frequent issue and can stem from several factors related to reaction conditions, starting material stability, and reagent choice.
Possible Cause A: Thermal Instability and Decarboxylation The carboxylic acid group on the C5 position makes the molecule susceptible to decarboxylation (loss of CO₂) at elevated temperatures, destroying your starting material. Recent studies have explored decarboxylative pathways for triazoles, highlighting the lability of this functional group under certain conditions.[11][12][13][14]
-
Troubleshooting Protocol:
-
Lower the Temperature: If your reaction is run above 80 °C, attempt the reaction at a lower temperature (e.g., 40-60 °C) for a longer duration.
-
Monitor by LC-MS: Track the disappearance of your starting material and look for a mass corresponding to the decarboxylated triazole (M - 44).
-
Protect the Acid: If lower temperatures are ineffective, consider protecting the carboxylic acid as a methyl or ethyl ester. This removes the acidic proton and prevents decarboxylation. (See Protocol 2).
-
Possible Cause B: Inappropriate Solvent Choice The high polarity of the carboxylic acid can lead to poor solubility in common nonpolar solvents used for IEDDA reactions (e.g., Toluene, Dioxane). Conversely, highly polar, protic solvents (e.g., Methanol) can interfere with the reaction mechanism.
-
Data-Driven Solvent Selection:
| Solvent | Polarity Index | Boiling Point (°C) | Suitability Notes |
| Dioxane | 4.8 | 101 | Good, aprotic, moderate polarity. Often a starting point. |
| Acetonitrile | 5.8 | 82 | Aprotic, polar. Good for solubilizing polar substrates. |
| DMF | 6.4 | 153 | Aprotic, highly polar. Use with caution; may require higher temperatures. |
| Toluene | 2.4 | 111 | Nonpolar. May cause solubility issues without esterification. |
| Methanol | 5.1 | 65 | Protic. Generally avoid; can interfere with electron-rich dienophiles. |
-
Recommendation: Start with Acetonitrile or Dioxane. If solubility remains an issue, consider DMF or protecting the acid group.
Possible Cause C: Insufficiently Activated Dienophile The IEDDA reaction rate is highly dependent on the energy gap between the diene's LUMO and the dienophile's HOMO.[8][15][16] Your dienophile may not be electron-rich enough.
-
Solution:
-
Switch to a more potent dienophile. For example, if using a simple vinyl ether, try a more nucleophilic enamine derived from a cyclic ketone like pyrrolidine or morpholine.
-
For strained alkynes, consider bicyclononynes (BCN) which are exceptionally reactive in IEDDA reactions.
-
Caption: A decision tree for systematically troubleshooting low-yield reactions.
FAQ 2: My reaction seems to work by TLC/LC-MS, but I am struggling with product isolation and purification. What should I do?
Answer: The presence of the carboxylic acid group makes both your starting material and your final product highly polar and potentially water-soluble, complicating standard workup and purification.
Possible Cause A: Product is in the Aqueous Layer During a standard aqueous workup, your polar, acidic product may preferentially partition into the aqueous basic or neutral layer rather than the organic layer.
-
Troubleshooting Protocol: Acid/Base Extraction
-
After quenching the reaction, perform the initial extraction with an organic solvent like Ethyl Acetate (EtOAc).
-
Crucially, acidify the aqueous layer to a pH of ~2-3 using 1M HCl. This protonates your product's carboxylate, making it less water-soluble.
-
Re-extract the now-acidified aqueous layer multiple times with EtOAc or a more polar solvent like Dichloromethane (DCM).
-
Combine all organic layers, dry over Na₂SO₄, and concentrate. This general principle is a cornerstone of purifying carboxylic acids.[17]
-
Possible Cause B: Product is Streaking on Silica Gel Chromatography The acidic nature of your product will cause it to interact strongly with the slightly acidic silica gel, leading to severe tailing or complete retention on the column.
-
Solution 1: Modified Eluent System
-
Add a small amount of acetic or formic acid (0.5-1%) to your mobile phase (e.g., Hexane/EtOAc). This keeps your product protonated and reduces its interaction with the silica surface.
-
Alternatively, for basic products, adding triethylamine can be effective, but for your acidic compound, an acid modifier is required.[18]
-
-
Solution 2: Reverse-Phase Chromatography
-
For highly polar compounds, reverse-phase (C18) flash chromatography is often superior.[19] The stationary phase is nonpolar, and polar compounds elute earlier.
-
A typical mobile phase would be a gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile. This is a standard and highly effective method for purifying polar analytes, including various carboxylic acids from complex matrices.[19][20]
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for IEDDA with an Enamine
-
Reactant Preparation: In a flame-dried flask under N₂ atmosphere, dissolve this compound (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Dienophile Addition: Add the electron-rich enamine (e.g., 1-morpholinocyclohex-1-ene) (1.2 equiv) to the solution.
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by LC-MS, checking for the consumption of the triazole and the appearance of the desired product mass.
-
Workup: Once complete, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Follow the specialized purification guidelines in FAQ 2, starting with an acid/base extraction followed by either acid-modified silica gel chromatography or reverse-phase chromatography.
Protocol 2: Esterification of Carboxylic Acid (Fischer Esterification)
-
Setup: Suspend this compound (1.0 equiv) in Methanol (MeOH, ~0.1 M). The suspension will not fully dissolve initially.
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5 equiv) dropwise. Caution: Exothermic reaction. Alternatively, a few drops of concentrated sulfuric acid can be used as the catalyst.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until LC-MS analysis shows complete conversion to the methyl ester.
-
Workup: Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the product into Ethyl Acetate (3x volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the methyl ester, which can be used in the cycloaddition without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 8. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Scope of the Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (Open Access) Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids (2023) | Hang T. Dang | 15 Citations [scispace.com]
- 15. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 16. s3.smu.edu [s3.smu.edu]
- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. teledyneisco.com [teledyneisco.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Regioisomer Control in Triazole Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for controlling regioselectivity in 1,2,3-triazole synthesis via azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common questions and challenges encountered during triazole synthesis, providing in-depth explanations and actionable troubleshooting steps to prevent the formation of undesired regioisomers.
Q1: I'm getting a mixture of 1,4- and 1,5-disubstituted triazoles in my reaction. Why is this happening?
Answer: You are likely running a thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition. In the absence of a catalyst, the reaction between an azide and an alkyne proceeds through a concerted mechanism where the frontier molecular orbitals (HOMO and LUMO) of the reactants can align in two different ways. These two pathways have very similar activation energies, resulting in the formation of a nearly 1:1 mixture of the 1,4- and 1,5-regioisomers.[1][2][3] This lack of regioselectivity is a well-known characteristic of the thermal reaction.[3][4]
To gain control over the isomeric outcome, a catalyzed approach is necessary. The choice of metal catalyst is the most critical factor in determining which regioisomer is formed.[3][5]
Q2: How can I ensure my synthesis exclusively produces the 1,4-disubstituted triazole?
Answer: To selectively synthesize the 1,4-disubstituted regioisomer, you must use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the cornerstone of "Click Chemistry" and is renowned for its exceptional regioselectivity, mild reaction conditions, and high yields.[5][6][7]
The Chemistry Behind the Selectivity: The CuAAC reaction proceeds through a stepwise mechanism that is fundamentally different from the thermal cycloaddition.[1][8] A key step involves the formation of a copper(I)-acetylide intermediate.[1] The azide then coordinates to the copper center, and the subsequent cyclization occurs in a way that the terminal nitrogen of the azide attacks the internal carbon of the alkyne. This directed pathway exclusively leads to the 1,4-disubstituted triazole product.[1][2][7]
This protocol is a general guideline for the in-situ generation of Cu(I) from a Cu(II) salt using a reducing agent.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium Ascorbate (0.1-0.3 equiv)
-
Solvent: Typically a 1:1 mixture of t-butanol and water, or DMSO/water.[9][[“]]
Procedure:
-
Dissolve the azide and terminal alkyne in the chosen solvent system in a reaction flask.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change to yellow or orange is often observed.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Upon completion, the reaction can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are then washed, dried, and concentrated.
-
Purify the crude product by column chromatography on silica gel if necessary.
Q3: My target is the 1,5-disubstituted triazole. What method should I use?
Answer: For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the method of choice is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[6][11][12] This reaction provides regioselectivity that is complementary to the CuAAC reaction.[7][13]
The Chemistry Behind the Selectivity: The RuAAC mechanism involves the formation of a six-membered ruthenacycle intermediate.[11][14] In this pathway, the initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[14] This is followed by reductive elimination, which regioselectively yields the 1,5-disubstituted triazole.[11][14] Unlike CuAAC, the RuAAC process is also effective for internal alkynes, providing access to fully substituted 1,2,3-triazoles.[11][15]
This protocol uses a common and effective ruthenium catalyst.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.05 equiv)
-
Solvent: Anhydrous, non-coordinating solvents like Dichloroethane (DCE), Benzene, or Toluene.[13]
Procedure:
-
In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the azide and the alkyne in the anhydrous solvent.
-
Add the ruthenium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 45-80 °C). The reaction solution may change color from orange to dark brown.[13]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to a few hours.[13]
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield the pure 1,5-disubstituted triazole.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Mixture of Isomers in CuAAC | 1. Inefficient Catalysis: The Cu(I) catalyst may have oxidized to the inactive Cu(II) state, allowing the thermal Huisgen reaction to occur in parallel. | • Ensure you have an adequate amount of reducing agent (e.g., sodium ascorbate).[7] • Degas your solvents to remove dissolved oxygen. • Consider using a stabilizing ligand for the copper catalyst, such as TBTA or a substituted phenanthroline.[16] |
| 2. High Temperature: Running the reaction at elevated temperatures can promote the uncatalyzed thermal pathway. | • CuAAC reactions are typically efficient at room temperature. Avoid unnecessary heating.[7] | |
| Mixture of Isomers in RuAAC | 1. Copper Contamination: Trace amounts of copper in reagents or glassware can catalyze the competing CuAAC reaction. | • Use acid-washed glassware to remove trace metals. • Ensure the purity of your starting materials and solvents. |
| 2. Substrate Effects: The electronic and steric properties of your specific azide and alkyne can influence regioselectivity, especially with internal alkynes.[13][15] | • Review literature for similar substrates. While terminal alkynes give high selectivity for the 1,5-isomer, internal alkynes can sometimes yield mixtures.[11][15] Acyl-substituted internal alkynes often show complete regioselectivity.[15] | |
| Difficulty Separating Isomers | 1. Similar Polarity: The 1,4- and 1,5-regioisomers often have very similar polarities, making separation by standard column chromatography challenging. | • Chromatography: Test a variety of solvent systems for TLC (e.g., Hexanes/EtOAc, Toluene/EtOAc, DCM/Methanol) to find optimal separation.[17] If baseline separation is not achieved, consider High-Performance Liquid Chromatography (HPLC).[18][19] • Crystallization: Attempt to selectively crystallize one isomer from a suitable solvent system. This can sometimes be more effective than chromatography.[17] |
Visual Guides & Workflows
Decision Pathway for Regioselective Triazole Synthesis
References
- 1. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. consensus.app [consensus.app]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nstchemicals.com [nstchemicals.com]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid in Solution
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of this compound.
Q1: What is the general stability of the triazole ring in this compound?
A1: The 1,2,3-triazole ring system is known for its high degree of stability.[1] It is an aromatic heterocycle, which contributes to its resistance to degradation under many common experimental conditions, including mild acidic environments, oxidation, and hydrolysis.[1]
Q2: What are the primary stability concerns for this compound in solution?
A2: While the triazole core is robust, the primary stability concern for this molecule in solution lies with the carboxylic acid functional group. The main potential degradation pathway is decarboxylation (loss of CO2), which can be influenced by factors such as temperature, pH, and the presence of certain metal catalysts. Hydrolysis under strong basic conditions is another potential concern.
Q3: How should I store solutions of this compound?
A3: For optimal stability, it is recommended to store solutions at low temperatures (2-8 °C or frozen at -20 °C for long-term storage). Solutions should be protected from light to prevent potential photodegradation. It is also advisable to prepare fresh solutions before use whenever possible and to avoid repeated freeze-thaw cycles. The solid form of related triazole carboxylic acids is generally stable when stored in a dry environment at room temperature.[1]
Q4: In which solvents is this compound most stable?
II. Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.
Problem 1: I am observing a decrease in the concentration of my this compound solution over time, even when stored at 4°C.
-
Possible Cause 1: Decarboxylation. This is a likely degradation pathway, especially if the solution has been subjected to elevated temperatures at any point or if certain metal ions are present. Decarboxylation would result in the formation of 1-methyl-1H-1,2,3-triazole.
-
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical technique like HPLC with a UV detector or LC-MS to confirm the decrease in the parent compound and look for the appearance of new peaks. The expected degradation product, 1-methyl-1H-1,2,3-triazole, would have a lower molecular weight and be more nonpolar.
-
pH and Buffer Effects: If you are using a buffer, ensure the pH is in the slightly acidic to neutral range. Avoid highly basic buffers, as they can catalyze decarboxylation or other degradation pathways.
-
Solvent Purity: Ensure the solvent used is of high purity and free from metal contaminants.
-
Storage Conditions: Store aliquots of your stock solution at -20°C or -80°C to minimize degradation. Prepare working solutions fresh from a frozen stock for each experiment.
-
Problem 2: My experimental results are inconsistent when using solutions of this compound prepared on different days.
-
Possible Cause: Solution Instability. The inconsistency likely stems from the degradation of the compound in solution between experiments.
-
Troubleshooting Steps:
-
Implement a Strict Solution Preparation Protocol: Always prepare fresh solutions of this compound immediately before your experiment. If a stock solution must be used, it should be recently prepared and its integrity verified.
-
Perform a Quick Stability Check: Before starting a critical experiment, you can run a quick check of your solution using TLC or a rapid HPLC method to ensure the compound is intact.
-
Control for Environmental Factors: Be mindful of the temperature and light exposure of your solution during your experimental setup. Keep solutions on ice and protected from direct light as much as possible.
-
Problem 3: I see an unexpected new peak in my HPLC analysis of a reaction mixture containing this compound.
-
Possible Cause 1: On-Column Degradation. The conditions of your HPLC analysis (e.g., mobile phase pH, column temperature) could be causing the compound to degrade on the column.
-
Possible Cause 2: Reaction with Other Components. The compound may be reacting with other components in your experimental mixture.
-
Troubleshooting Steps:
-
Analyze a Standard: Inject a freshly prepared solution of only this compound in a clean solvent to see if the unexpected peak is still present. If it is, the issue is likely with the analytical method itself.
-
Modify HPLC Conditions: Try using a lower column temperature and a mobile phase with a neutral or slightly acidic pH.
-
Investigate Reactivity: If the peak only appears in the presence of other reagents, consider potential reactions. For example, the carboxylic acid group can react with activating agents (e.g., carbodiimides) or strong nucleophiles.
-
III. Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound under your specific experimental conditions, you can perform a forced degradation study.[2][3][4]
Protocol 1: pH-Dependent Stability Study
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12).
-
Prepare Solutions: Dissolve a known concentration of this compound in each buffer.
-
Incubate: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by a stability-indicating HPLC method.
-
Quantify Degradation: Calculate the percentage of the remaining parent compound at each time point for each pH.
Protocol 2: Thermal Stability Study
-
Prepare Solution: Prepare a solution of the compound in a relevant solvent or buffer.
-
Incubate at Different Temperatures: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C). Include a control sample stored at -20°C.
-
Analyze Samples: Analyze the samples at various time points and quantify the degradation as described above.
IV. Visualization of Potential Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
V. Data Summary Table
While specific quantitative data for this compound is not available in the literature, the following table provides a qualitative summary of expected stability based on related compounds and general chemical principles.
| Condition | Expected Stability | Primary Degradation Pathway |
| Solid State | Generally stable at room temperature when protected from moisture and light.[1] | N/A |
| Acidic Solution (pH 2-6) | Expected to be relatively stable.[1] | Slow Decarboxylation |
| Neutral Solution (pH 7) | Moderate stability; may be susceptible to slow degradation depending on temperature. | Decarboxylation |
| Basic Solution (pH > 8) | Likely to be unstable, with the rate of degradation increasing with pH. | Decarboxylation, Hydrolysis |
| Elevated Temperature | Degradation is expected to accelerate with increasing temperature. | Decarboxylation |
| Light Exposure | Photostability is unknown; protection from light is recommended as a precaution. | Photodegradation |
| Oxidizing Agents | The triazole ring is generally resistant to oxidation.[1] | Minimal Degradation |
VI. References
-
Smolecule. (2023, August 15). 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-. --INVALID-LINK--
-
Cheng, F., Chen, T., Huang, Y. Q., Li, J. W., Zhou, C., Xiao, X., & Chen, F. E. (2022). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 2(3), 638-646. --INVALID-LINK--
-
Request PDF. (2025, August 7). Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid. --INVALID-LINK--
-
Gore, R. J., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PubMed Central. --INVALID-LINK--
-
MedCrave online. (2016, December 14). Forced Degradation Studies. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--
-
Echemi. (n.d.). Methyl 1H-1,2,4-triazole-5-carboxylate. --INVALID-LINK--
-
Iowa State University Digital Repository. (n.d.). Determination of 1-methyl-1H-1,2,4-triazole in soils contaminated by rocket fuel using solid-phase microextraction and isotope d. --INVALID-LINK--
-
Beilstein Journals. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. --INVALID-LINK--
-
PubMed. (2021, September 9). Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole. --INVALID-LINK--
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--
-
ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. --INVALID-LINK--
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. --INVALID-LINK--
-
EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylation. --INVALID-LINK--
-
ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. --INVALID-LINK--
-
Crescent Chemical Company. (n.d.). 1H-1 2 3-TRIAZOLE-5-CARBOXYLIC ACID. --INVALID-LINK--
-
NIH. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. --INVALID-LINK--
-
ACS Publications. (2021, July 27). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. --INVALID-LINK--
-
PubMed. (2023, February 11). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. --INVALID-LINK--
-
NIH. (n.d.). Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5. --INVALID-LINK--
-
NIH. (n.d.). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. --INVALID-LINK--
-
ResearchGate. (2025, August 6). (PDF) Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1H-1,2,3-Triazole-5-carboxylic acid. --INVALID-LINK--
-
BenchChem. (n.d.). comparing the reactivity of methyl-1H-1,2,4-triazolecarboxylate with its 1,2,3-isomer. --INVALID-LINK--
-
American Elements. (n.d.). 1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid. --INVALID-LINK--
-
PubChem. (n.d.). 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid. --INVALID-LINK--
-
ResearchGate. (2025, December 3). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][5][6]triazoles. --INVALID-LINK--
-
NIH. (n.d.). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. --INVALID-LINK--
References
- 1. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability for 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Based Compounds
Welcome to the technical support center dedicated to enhancing the cell permeability of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this promising, yet often problematic, class of molecules. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and advance your research with confidence.
Section 1: Understanding the Core Challenge - FAQs
This section addresses the fundamental questions regarding the permeability of this compound derivatives.
Q1: What are the primary factors that limit the cell permeability of my this compound based compound?
A1: The principal challenge stems from the inherent physicochemical properties of the core structure. The carboxylic acid group is ionizable, and at physiological pH (~7.4), it will be predominantly deprotonated, carrying a negative charge.[1][2] This charge significantly increases the polarity of the molecule, making it difficult to passively diffuse across the lipophilic lipid bilayer of the cell membrane. Additionally, the triazole ring itself, while a valuable pharmacophore, contributes to the overall polarity.[3][4]
Q2: My compound has poor aqueous solubility. How does this impact my permeability assessment?
A2: Poor aqueous solubility is a significant hurdle. For a compound to permeate, it must first be dissolved in the aqueous environment at the cell surface. If your compound precipitates in the assay buffer, its effective concentration available for absorption is unknown and likely very low, leading to an underestimation of its true permeability.[5] This can also cause high variability in your results. It is crucial to determine the aqueous solubility of your compound in the assay buffer before conducting permeability studies.
Q3: What is a prodrug, and how can it help improve the permeability of my compound?
A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[6] For carboxylic acid-containing compounds, a common and highly effective strategy is to mask the polar carboxylic acid group by converting it into a more lipophilic ester.[1][2] This neutral ester prodrug can more readily cross the cell membrane via passive diffusion. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, regenerating the active carboxylic acid compound.[2]
Q4: What are efflux pumps, and could they be affecting my compound's intracellular concentration?
A4: Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of the cell.[7] They are a major mechanism of multidrug resistance in cancer cells and can significantly reduce the intracellular concentration and efficacy of therapeutic agents.[8] Triazole-containing compounds have been shown to be substrates for efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7][9] If your compound shows good initial permeability but fails to accumulate inside cells, efflux is a likely culprit.
Section 2: Selecting the Appropriate Permeability Assay
Choosing the right assay is critical for generating meaningful data. The choice depends on the stage of your research, the information you need, and the resources available.
Caption: Decision tree for selecting a permeability assay.
Table 1: Comparison of Common In Vitro Permeability Assays
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Cell Assay |
| Principle | Passive diffusion across an artificial lipid membrane.[10] | Transport across a differentiated monolayer of human intestinal cells.[11] |
| Transport Mechanisms | Passive transcellular diffusion only.[12] | Passive (transcellular & paracellular), active uptake, and active efflux.[6] |
| Biological Relevance | Low (no transporters or metabolism). | High (mimics human intestinal epithelium, expresses transporters).[13] |
| Throughput | High | Low to Medium |
| Cost & Complexity | Low, simple setup.[14] | High, requires cell culture expertise.[11] |
| Ideal Use | Early-stage discovery for ranking compounds by passive permeability.[10] | Lead optimization, mechanistic studies, predicting in vivo absorption.[15] |
Section 3: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound shows very low permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the PAMPA assay.
-
Possible Cause A: Low Intrinsic Permeability due to Physicochemical Properties.
-
Explanation: As discussed, the ionized carboxylic acid group at physiological pH makes the molecule too polar to efficiently cross the lipid membrane.
-
Solution 1 (Medicinal Chemistry): Prodrug Strategy. The most effective solution is often to synthesize an ester prodrug to mask the carboxylic acid. Simple methyl or ethyl esters are a good starting point. This modification increases lipophilicity and should dramatically improve passive diffusion.[1][2]
-
Solution 2 (Formulation): pH Modification. You can perform the PAMPA assay at a lower pH (e.g., pH 5.0 or 6.2) in the donor compartment.[16] At a lower pH, a greater fraction of the carboxylic acid will be in its neutral, protonated form, which is more permeable. This can help determine if ionization is the primary barrier.
-
-
Possible Cause B: Poor Compound Solubility.
-
Explanation: The compound may be precipitating out of the buffer in the donor well, leading to a much lower effective concentration.
-
Solution: Check Solubility and Adjust Formulation. First, determine the kinetic solubility of your compound in the assay buffer. If it's below your target concentration, consider adding a small percentage of a co-solvent like DMSO (up to 5% is common in PAMPA) to the buffer to improve solubility.[17] Always ensure the final DMSO concentration is consistent across all wells, including controls.
-
Problem 2: My compound has a high efflux ratio (ER > 2) in the Caco-2 assay.
-
Explanation: A high efflux ratio (Papp B→A / Papp A→B) is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-gp or BCRP, which are expressed in Caco-2 cells.[18][19] The transporter actively pumps the compound from the basolateral (blood) side back to the apical (lumen) side, reducing its net absorption.
-
Solution: Co-incubation with Efflux Pump Inhibitors.
-
Workflow: To confirm which transporter is responsible, perform a bidirectional Caco-2 assay where you co-incubate your compound with a known inhibitor of a specific efflux pump.
-
Protocol:
-
Prepare your compound in the transport buffer as usual.
-
Prepare a second set of solutions containing your compound plus a specific inhibitor (e.g., 10 µM Verapamil for P-gp).[18]
-
Run the standard bidirectional Caco-2 assay with both sets of solutions.
-
-
Interpretation: If the efflux ratio significantly decreases (ideally towards 1) in the presence of the inhibitor, it confirms that your compound is a substrate for that specific transporter.[18] This is critical information for lead optimization, as efflux liability can lead to poor in vivo bioavailability and potential drug-drug interactions.
-
Caption: Workflow for investigating high efflux ratios.
Problem 3: I'm seeing high variability and low recovery (<70%) in my Caco-2 assay.
-
Possible Cause A: Poor Monolayer Integrity.
-
Explanation: The Caco-2 cells must form a tight, confluent monolayer to act as a proper barrier. If there are gaps or the tight junctions are compromised, the compound can leak through, leading to inconsistent and artificially high permeability values.
-
Solution: Monitor Transepithelial Electrical Resistance (TEER). TEER is a measure of the electrical resistance across the monolayer and is a direct indicator of its integrity.[18] You should measure TEER values before and after the transport experiment. For a 21-day culture, TEER values should typically be >300 Ω·cm².[18] Also, run a paracellular marker like Lucifer Yellow with your assay; its permeability should be very low (<1.0 x 10⁻⁶ cm/s).
-
-
Possible Cause B: Non-specific Binding or Low Solubility.
-
Explanation: Highly lipophilic compounds can stick to the plastic of the assay plates, reducing the amount of compound available for transport and recovery. As mentioned before, poor solubility can also lead to low recovery.
-
Solution: Improve Recovery. Calculate the % recovery for your assay. If it's low, consider adding Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment.[19] BSA can help to reduce non-specific binding and also acts as a "sink," mimicking in vivo conditions where compounds bind to plasma proteins.
-
Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for screening compounds for passive permeability.
-
Preparation of Lipid Solution: Prepare a solution of 1% (w/v) lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[14]
-
Coating the Donor Plate: Using a pipette, carefully add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate (e.g., Millipore MAIPNTR10). Allow the lipid to impregnate the filter for at least 5 minutes.
-
Preparation of Assay Plates:
-
Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Donor Solutions: Prepare your test compounds and controls (e.g., high-permeability propranolol, low-permeability atenolol) at a final concentration of 10 µM in PBS (pH 7.4), ensuring the final DMSO concentration is consistent and ≤1%.
-
-
Running the Assay:
-
Add 150 µL of your donor solutions to the coated donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor plate.
-
Cover the assembly and incubate at room temperature for 5-16 hours with gentle shaking.[12][16]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor plates.
-
Analyze the concentration of the compound in each sample using LC-MS/MS.
-
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the established equations.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for assessing both passive permeability and active efflux.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.[13]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet your integrity criteria (e.g., >300 Ω·cm²).
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic the gut environment.[15]
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Transport Experiment (2-hour incubation):
-
A→B Transport (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
B→A Transport (Basolateral to Apical): Add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze compound concentrations via LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp values for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[19]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Resistance and Efflux Pumps | RNZ News [rnz.co.nz]
- 8. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 9. Azole Resistance of Aspergillus fumigatus Biofilms Is Partly Associated with Efflux Pump Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Mitigating Off-Target Effects of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Derivatives
Introduction
Welcome to the technical support center for researchers utilizing 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid derivatives in their assays. This class of compounds holds significant promise in drug discovery due to the versatile nature of the triazole scaffold, which is a key component in numerous therapeutic agents.[1][2][3] Derivatives of 1,2,3-triazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][4][5] However, like many small molecule inhibitors, they can exhibit off-target effects, leading to ambiguous or misleading experimental results.[6][7]
This guide is designed to provide you with the expertise and practical troubleshooting strategies to identify, understand, and address potential off-target interactions. By following the principles of rigorous scientific validation, you can enhance the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing unexpected or inconsistent results with my this compound derivative?
A1: Inconsistent results are a frequent challenge and can stem from several factors.[8] These can be broadly categorized as:
-
Compound-Related Issues: Problems with the inhibitor's purity, solubility, stability, or storage can lead to variability.[8][9]
-
Assay System-Related Issues: The specifics of your assay, including the buffer composition, choice of reporter enzyme, and detection method, can be sources of interference.[10]
-
Off-Target Effects: The compound may be interacting with unintended biological molecules, leading to the observed phenotype.[6][11]
Q2: How can I be sure that the observed biological effect is due to the intended on-target activity and not an off-target effect?
A2: This is a critical aspect of drug discovery.[8] To confirm on-target activity, a multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: If a different compound targeting the same protein elicits the same phenotype, it strengthens the case for an on-target effect.[8]
-
Perform a Dose-Response Curve: A clear relationship between the concentration of your triazole derivative and the biological effect, consistent with its known IC50, suggests on-target activity.[8]
-
Conduct a Rescue Experiment: If feasible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[8]
-
Direct Target Engagement Assays: Employ biophysical techniques to confirm that your compound is binding to its intended target within the cellular environment.[8][12]
Q3: My triazole derivative appears to be cytotoxic at concentrations where I expect to see specific inhibition. How do I deconvolute these effects?
A3: It is crucial to separate specific inhibitory effects from general cytotoxicity.
-
Determine the Cytotoxic Threshold: First, perform a cell viability assay (e.g., MTT, trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[8]
-
Conduct Functional Assays Below the Cytotoxic Threshold: Perform your primary functional assays at concentrations at or below this non-toxic threshold to ensure you are observing specific inhibition.[8]
-
Monitor Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, which is typically below 0.5%.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Inhibition in a Biochemical Assay
If you observe inhibition in a primary biochemical screen that is later difficult to reproduce or seems inconsistent, it's essential to systematically rule out common assay artifacts.
Step 1: Assess for Compound Aggregation
At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[10]
-
Protocol:
-
Repeat the inhibition assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.
-
Rationale: Aggregation-based inhibition is often reduced in the presence of detergents.[10]
-
If the inhibitory activity is significantly diminished, aggregation is a likely cause.
-
-
Confirmation: Perform Dynamic Light Scattering (DLS) on the compound in your assay buffer to directly visualize aggregate formation.[10]
Step 2: Check for Interference with the Assay Readout
The compound itself might interfere with the detection method (e.g., absorbance, fluorescence, luminescence).[10]
-
Protocol for Fluorescent Assays:
-
In a multi-well plate, add your triazole derivative at the test concentration to the assay buffer.
-
Do not add the enzyme or substrate.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
Rationale: A high background signal from the compound indicates direct interference with the fluorescent readout.[10]
-
-
Protocol for Luminescent Assays (e.g., Luciferase-based):
Data Interpretation for Assay Interference
| Observation | Potential Cause | Next Steps |
| Inhibition is significantly reduced with detergent. | Compound Aggregation | Confirm with DLS. If confirmed, lower the compound concentration or modify the assay buffer. |
| High background signal from compound alone. | Assay Readout Interference | Choose an alternative detection method or subtract the background signal from all measurements. |
| Compound inhibits the reporter enzyme. | Reporter Enzyme Inhibition | Use a different reporter system or a direct assay that does not rely on a reporter. |
Guide 2: Validating On-Target Engagement in a Cellular Context
Observing a phenotype in a cell-based assay is a critical first step, but it's essential to confirm that this is due to the compound binding to its intended target.
Workflow for Validating Target Engagement
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scientistlive.com [scientistlive.com]
- 12. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Validation & Comparative
A Comparative Study of 1-Methyl- and 2-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, the 1,2,3-triazole core is a privileged scaffold, finding extensive application in medicinal chemistry, materials science, and chemical biology. The synthetic accessibility and remarkable stability of this moiety have made it a cornerstone in the design of novel molecular entities. However, the nuanced differences between its constitutional isomers, particularly N-substituted regioisomers, can profoundly influence molecular properties and biological activity. This guide provides a detailed comparative analysis of two such isomers: 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid and 2-Methyl-1H-1,2,3-triazole-5-carboxylic acid , offering insights into their synthesis, physicochemical properties, and reactivity to aid researchers in making informed decisions during their discovery and development endeavors.
Introduction to the Isomeric Distinction
The fundamental difference between 1-methyl- and 2-methyl-1H-1,2,3-triazole-5-carboxylic acid lies in the position of the methyl group on the triazole ring. This seemingly minor structural alteration leads to significant differences in the electronic distribution, dipole moment, and steric environment of the molecule. The N1-substituted isomer possesses a "pyrrole-like" nitrogen at the point of substitution, while the N2-substituted counterpart features a "pyridine-like" nitrogen. These electronic distinctions are the foundation for the observed differences in their chemical behavior. Generally, N2-substituted 1,2,3-triazoles are considered to be thermodynamically more stable than their N1-substituted counterparts.
Synthesis and Regioselectivity
The regioselective synthesis of N-substituted 1,2,3-triazoles is a critical aspect of their application. Direct alkylation of the parent 1H-1,2,3-triazole-5-carboxylic acid often yields a mixture of N1 and N2 isomers, necessitating chromatographic separation. However, several strategies have been developed to achieve regioselective synthesis.
Regioselective Synthesis of this compound
The synthesis of the N1-isomer can be favored by employing organometallic reagents or through multi-step sequences that direct the regioselectivity. A common approach involves the [3+2] cycloaddition of methyl azide with an appropriate propiolate ester, followed by hydrolysis.
Regioselective Synthesis of 2-Methyl-1H-1,2,3-triazole-5-carboxylic acid
The thermodynamically more stable N2-isomer can often be obtained as the major product under equilibrium conditions. Specific synthetic methods have been developed to favor its formation, for instance, through the use of specific catalysts or by leveraging steric hindrance of substituents at the C4 and C5 positions of the triazole ring.
Physicochemical Properties: A Comparative Analysis
The distinct electronic and structural features of the two isomers manifest in their physicochemical properties. While specific experimental data for a side-by-side comparison of these two exact molecules is sparse in the literature, we can infer their properties based on studies of closely related N-alkylated 1,2,3-triazole carboxylic acids.
| Property | This compound | 2-Methyl-1H-1,2,3-triazole-5-carboxylic acid | Rationale for Difference |
| pKa | Expected to be slightly lower (more acidic) | Expected to be slightly higher (less acidic) | The N1-position is more electron-withdrawing, leading to greater stabilization of the carboxylate anion. Studies on related heterocyclic carboxylic acids show that the position of substituents can influence acidity by several log units[1][2]. |
| Solubility | Generally good in polar solvents. | Generally good in polar solvents. | Both isomers possess a carboxylic acid and a triazole ring, rendering them polar. Subtle differences may arise due to differences in crystal packing and dipole moments. |
| Melting Point | Dependent on crystal lattice energy. | Dependent on crystal lattice energy. | Significant differences can be expected due to variations in molecular symmetry and intermolecular interactions. |
| Dipole Moment | Higher | Lower | The N1-substitution results in a greater separation of charge across the molecule compared to the more symmetrical N2-isomer. |
Spectroscopic Characterization: Distinguishing the Isomers
NMR spectroscopy is an indispensable tool for unambiguously identifying the 1-methyl and 2-methyl isomers. The chemical shifts of the methyl protons and the triazole ring proton are characteristic for each isomer.
¹H NMR Spectroscopy
-
This compound: The methyl protons are expected to resonate at a specific chemical shift, and the C4-proton of the triazole ring will appear as a singlet.
-
2-Methyl-1H-1,2,3-triazole-5-carboxylic acid: The methyl protons will have a distinct chemical shift compared to the N1-isomer. The C4-proton will also be a singlet but in a different electronic environment.
¹³C NMR Spectroscopy
The carbon chemical shifts of the methyl group and the triazole ring carbons will also differ significantly between the two isomers, providing further confirmation of their identity.
Reactivity Profile: A Tale of Two Nitrogens
The difference in the electronic nature of the nitrogen atom bearing the methyl group dictates the reactivity of the two isomers.
Carboxylic Acid Reactivity (Esterification and Amidation)
Both isomers can undergo standard carboxylic acid transformations such as esterification and amidation. The reactivity of the carboxylic acid is influenced by the electron-withdrawing nature of the triazole ring. The slightly more electron-withdrawing character of the N1-methylated ring may lead to a marginally faster reaction rate in nucleophilic acyl substitution reactions.
Ring Reactivity
The triazole ring in both isomers is generally stable to a wide range of conditions. However, the electron density distribution influences their susceptibility to electrophilic attack. The N2-isomer, with its more electron-rich "pyridine-like" nitrogens, might be more susceptible to electrophilic attack on the ring nitrogens, should a reaction be forced under harsh conditions.
Biological Activity and Applications: The Significance of Isomerism
The choice between the 1-methyl and 2-methyl isomer can have profound implications for biological activity. The distinct three-dimensional shape, dipole moment, and hydrogen bonding capabilities of each isomer can lead to differential binding affinities for biological targets such as enzymes and receptors. While specific comparative studies on these two particular molecules are not widely reported, the broader field of medicinal chemistry is replete with examples where N-alkylation patterns on heterocyclic rings are critical for pharmacological activity[3][4].
For instance, the orientation of the methyl group can influence the molecule's ability to fit into a binding pocket, and the different electronic properties can affect interactions with key amino acid residues.
Experimental Protocols
General Protocol for N-Methylation of 1H-1,2,3-triazole-5-carboxylic acid (yielding a mixture of isomers)
This protocol provides a general method for the methylation of the parent triazole, which will typically produce a mixture of the N1 and N2 isomers that require subsequent separation.
Materials:
-
1H-1,2,3-triazole-5-carboxylic acid
-
Methyl iodide
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-1,2,3-triazole-5-carboxylic acid (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to separate the 1-methyl and 2-methyl isomers.
-
Characterize the separated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Concepts
Caption: Comparative workflow for triazole isomers.
Conclusion
The choice between 1-methyl- and 2-methyl-1H-1,2,3-triazole-5-carboxylic acid is a critical design element that should not be overlooked. While they share the same molecular formula, their distinct electronic and steric properties lead to significant differences in acidity, reactivity, and, ultimately, their utility in various applications. A thorough understanding of their synthesis and characterization is paramount for researchers aiming to harness the full potential of the 1,2,3-triazole scaffold. This guide provides a foundational understanding to aid in the rational design and selection of the appropriate isomer for specific research and development goals.
References
A Comparative Analysis of the Biological Activities of 1,2,3-Triazole vs. 1,2,4-Triazole Carboxylic Acids: A Guide for Researchers
In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, a testament to its versatile biological activities and synthetic accessibility. The two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, each offer a unique spatial arrangement of nitrogen atoms, profoundly influencing their physicochemical properties and interactions with biological targets. The incorporation of a carboxylic acid moiety further enhances their potential as pharmacophores, providing a key interaction point for various enzymes and receptors. This guide offers an in-depth, objective comparison of the biological activities of 1,2,3-triazole and 1,2,4-triazole carboxylic acids and their derivatives, supported by experimental data to inform and guide researchers in the field of drug discovery and development.
Unveiling the Isomeric Scaffolds: A Structural Overview
The fundamental difference between 1,2,3-triazole and 1,2,4-triazole lies in the arrangement of the three nitrogen atoms within the five-membered heterocyclic ring. This seemingly subtle distinction in their architecture leads to significant variations in their electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn dictate their biological profiles.
Caption: Chemical structures of 1,2,3-triazole-4-carboxylic acid and 1,2,4-triazole-3-carboxylic acid.
Biological Activity Profiles: A Tale of Two Isomers
While both triazole isomers have demonstrated a broad spectrum of biological activities, the available research suggests a divergence in their primary therapeutic applications. The following sections provide a comparative overview of their reported activities, supported by experimental data.
Antimicrobial Activity: A Comparative Look
Both 1,2,3-triazole and 1,2,4-triazole carboxylic acid derivatives have been investigated for their potential as antimicrobial agents. However, the focus and potency of these isomeric scaffolds appear to differ.
1,2,3-Triazole Carboxylic Acids:
Research has highlighted the potential of 1,2,3-triazole carboxylic acid derivatives as antibacterial agents. For instance, a study on 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC) for this compound was determined to be 59.5 µg/mL for both Bacillus subtilis and the pathogenic bacterium Vibrio cholerae.[1] Structure-property relationship studies revealed that all functional groups of this molecule are essential for its antimicrobial activity.[1] Furthermore, a series of novel metronidazole 1H-1,2,3-triazole and carboxylate derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, with some compounds displaying excellent potency.[2]
1,2,4-Triazole Carboxylic Acids:
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents, with several marketed drugs, such as fluconazole and itraconazole, featuring this core structure. While direct studies on the parent 1,2,4-triazole carboxylic acid are limited, numerous derivatives have shown potent antimicrobial, particularly antifungal, activity. A series of novel Schiff base compounds containing 5-amino-1H-1,2,4-triazole-3-carboxylic acid were synthesized and showed promising antifungal activity against various plant pathogens.[3] For example, compounds AS-1, AS-4, and AS-14 exhibited better antifungal activity against Wheat gibberellic and Maize rough dwarf than the standard drug fluconazole.[3] Additionally, a review of 1,2,4-triazoles highlights their importance as antibacterial agents, with many derivatives exhibiting significant activity against a range of bacterial strains.[4]
Table 1: Comparative Antimicrobial Activity Data
| Compound Class | Specific Compound | Target Organism | Activity (MIC) | Reference |
| 1,2,3-Triazole Carboxylic Acid Derivative | 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 µg/mL | [1] |
| Vibrio cholerae | 59.5 µg/mL | [1] | ||
| 1,2,4-Triazole Carboxylic Acid Derivative | AS-14 (Schiff base of 5-amino-1H-1,2,4-triazole-3-carboxylic acid) | Wheat gibberellic | 5.33 mg/L | [3] |
| Maize rough dwarf | 6.53 mg/L | [3] | ||
| Glomerella cingulate | 5.67 mg/L | [3] |
Anticancer Activity: Divergent Mechanisms and Targets
Both isomeric triazole carboxylic acids have been explored as scaffolds for the development of novel anticancer agents, with studies revealing their potential to inhibit cancer cell proliferation through various mechanisms.
1,2,3-Triazole Carboxylic Acids:
Several studies have focused on the anticancer potential of 1,2,3-triazole-4-carboxylic acids and their corresponding carboxamides. A study evaluating the antiproliferative effect of selected 1,2,3-triazole-4-carboxylic acids found them to be interesting precursors for more active anticancer agents.[5] Anticancer screening of various 1,2,3-triazole derivatives by the National Cancer Institute (NCI) revealed that some compounds exhibited moderate activity against melanoma, colon, and breast cancer cell lines.[6] For instance, one derivative showed a growth percent of 23.91% against the melanoma SK-MEL-5 cell line.[6] Another study on new 1,2,3-triazole-4-carboxamide derivatives reported significant activity against a panel of cancer cell lines, including leukemia, melanoma, and non-small cell lung cancer.[7]
1,2,4-Triazole Carboxylic Acids:
The 1,2,4-triazole moiety is present in several clinically used anticancer drugs, such as letrozole and anastrozole, which are aromatase inhibitors. Research on 1,2,4-triazole carboxylic acid derivatives has also shown promising anticancer activity. A series of novel 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethylaminobenzoic acid) moiety exhibited cytotoxicity against A549 lung carcinoma and HepG2 hepatocyte carcinoma cell lines.[8] Compound HB5 from this series showed the lowest IC50 value against HepG2 cells and was found to induce apoptosis by inhibiting EGFR tyrosine kinase activity.[8] Furthermore, a novel class of 1,2,4-triazoles has been identified as potent tubulin polymerization inhibitors, causing cell cycle arrest in cancer cells with EC50 values in the single-digit nanomolar range.[9]
Table 2: Comparative Anticancer Activity Data
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity (Growth Percent/IC50) | Reference |
| 1,2,3-Triazole Derivative | Thiazole amide of 1,2,3-triazole | Melanoma (SK-MEL-5) | GP = 23.91% | [6] |
| 5-Amino-1-p-tolyl-1H-[6][7][10]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide | NCI60 panel | Significant activity | [7] | |
| 1,2,4-Triazole Derivative | Compound HB5 | Hepatocyte Carcinoma (HepG2) | Low IC50, selective | [8] |
| Novel 1,2,4-triazole series | A431 | EC50 in single-digit nM range | [9] |
Enzyme Inhibition: A Promising Avenue
The ability of triazole carboxylic acids to act as bioisosteres of amino acids and their capacity for hydrogen bonding make them attractive candidates for enzyme inhibitors.
1,2,3-Triazole Carboxylic Acids:
A recent study reported the design and synthesis of 1,2,3-triazole derivatives bearing carboxylic acid and ester moieties as dual inhibitors of carbonic anhydrase (CA) and cathepsin B enzymes.[11][12] The carboxylic acid derivatives displayed low micromolar inhibition against human CA isoforms II, IX, and XII.[11] Specifically, a 4-fluorophenyl appended carboxylic acid derivative was the most potent inhibitor of hCA IX and hCA XII with a KI value of 0.7 µM for both isoforms.[11]
1,2,4-Triazole Carboxylic Acids:
Derivatives of 1,2,4-triazole have been extensively studied as inhibitors of various enzymes. A series of 1,2,4-triazole bearing azinane analogues were synthesized and evaluated for their enzyme inhibition properties, showing potent inhibition against acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE).[13] Another study focused on 1,2,4-triazole derivatives as potential neuroprotectants, with the most effective compound showing the ability to chelate iron, scavenge reactive oxygen species (ROS), and restore mitochondrial membrane potential.[14]
Structure-Activity Relationship (SAR) Insights: Decoding the Isomeric Influence
The observed differences in the biological activity profiles of 1,2,3- and 1,2,4-triazole carboxylic acids can be attributed to their distinct structural and electronic properties.
-
Nitrogen Atom Positioning: The adjacent nitrogen atoms (N1, N2, N3) in the 1,2,3-triazole ring create a different electronic distribution and dipole moment compared to the 1,2,4-triazole ring, where the nitrogens are at positions 1, 2, and 4. This influences their ability to act as hydrogen bond donors and acceptors, which is crucial for binding to biological targets.
-
Acidity of the Carboxylic Acid: The position of the carboxylic acid group relative to the nitrogen atoms in the triazole ring affects its pKa value. This can influence the ionization state of the molecule at physiological pH, which in turn impacts its ability to cross cell membranes and interact with target enzymes or receptors.
-
Substitution Patterns: The biological activity of both triazole isomers is highly dependent on the nature and position of substituents on the triazole ring and the carboxylic acid. For instance, in the case of the antimicrobial 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, the aminophenyl group is crucial for its activity.[1] Similarly, for the antifungal 1,2,4-triazole Schiff bases, the nature of the substituent on the benzaldehyde moiety significantly influences their potency.[3]
Caption: Key factors influencing the biological activity of triazole carboxylic acid isomers.
Experimental Methodologies: A Guide to Key Assays
To ensure the reproducibility and validity of the reported biological activities, it is crucial to understand the experimental protocols employed. Below are outlines of standard methodologies for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Caption: Step-by-step protocol for the MTT assay to determine the cytotoxic effects of compounds on cancer cells.
Conclusion and Future Directions
The comparative analysis of 1,2,3-triazole and 1,2,4-triazole carboxylic acids reveals that both isomeric scaffolds are fertile ground for the discovery of novel therapeutic agents. While 1,2,4-triazole derivatives have a more established history, particularly as antifungal and anticancer agents, the emerging research on 1,2,3-triazole carboxylic acids highlights their significant potential, especially in the antibacterial and enzyme inhibition domains.
The key takeaway for researchers is that the choice between these two isomers should be guided by the specific therapeutic target and the desired biological activity. The subtle yet significant differences in their chemical architecture offer a powerful tool for fine-tuning the pharmacological properties of drug candidates.
Future research should focus on direct, head-to-head comparative studies of 1,2,3- and 1,2,4-triazole carboxylic acids and their simple derivatives against a broad panel of biological targets under standardized conditions. This will provide a more comprehensive and quantitative understanding of their relative potencies and selectivities, thereby accelerating the rational design of next-generation triazole-based therapeutics.
References
- 1. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 3. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition | Semantic Scholar [semanticscholar.org]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to X-ray Crystallography for Absolute Configuration Determination of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in drug development. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, unambiguous determination of the absolute configuration of pharmaceutical compounds is a regulatory and safety imperative. This guide provides an in-depth comparison of X-ray crystallography with alternative chiroptical methods for determining the absolute configuration of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid derivatives, a class of compounds with significant therapeutic potential.[3][4][5][6]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules.[1][7] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.[1]
The key to determining absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering).[8][9][10] When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number with both real and imaginary components.[9][11][12][13] This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from opposite faces of a crystal are equal.[9] The differences in intensity between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[14][15]
The Flack parameter is a crucial value derived from the refinement of the crystal structure data that quantifies the absolute configuration.[14][16][17] A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct, while a value near 1 suggests the opposite enantiomer is present. A value around 0.5 may indicate a racemic mixture or twinning.[14][18] For a confident assignment of absolute structure, a standard uncertainty of less than 0.08 is generally considered sufficient for an enantiopure sample.[17]
Caption: Workflow for absolute configuration determination using X-ray crystallography.
-
Crystallization:
-
Dissolve the purified enantiomerically pure this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or mixtures with water).[19][20][21][22][23]
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed, single crystal and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). For molecules containing only light atoms (C, H, N, O), using a copper source can enhance the anomalous signal.[24]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities and correct for experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, introduce the Flack parameter to be refined against the data.
-
Analyze the value and standard uncertainty of the Flack parameter to determine the absolute configuration. A value near 0 indicates the correct model, while a value near 1 indicates the inverted structure is correct.[14][25]
-
Alternative Chiroptical Methods
While X-ray crystallography is the gold standard, obtaining suitable crystals can be a significant bottleneck.[2] In such cases, solution-state chiroptical methods provide valuable alternatives.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[26][27] The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule in solution.[27][28] The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by ab initio or density functional theory (DFT) calculations for a known enantiomer.[2][29] If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as that of the calculated enantiomer.[2]
ECD, also known as CD, measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[1][30][31] This technique is particularly useful for molecules containing chromophores.[32][33] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum to that predicted by quantum mechanical calculations.[33][34] The exciton chirality method is a powerful approach within ECD for molecules with multiple interacting chromophores.[32]
Comparative Analysis of Methods
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams |
| Destructive? | No | No | No |
| Prerequisites | High-quality single crystals | Soluble sample | Soluble sample with UV-Vis chromophores |
| Confidence Level | Definitive ("Gold Standard") | High (with accurate calculations) | High (with accurate calculations) |
| Key Challenges | Crystallization can be difficult or impossible. | Requires computational resources and expertise. | Sensitivity can be low for molecules without strong chromophores. |
| Information Provided | 3D structure, absolute configuration, packing | Solution-phase conformation, absolute configuration | Solution-phase conformation, absolute configuration |
Decision-Making Guide
Caption: Decision tree for selecting a method for absolute configuration determination.
Conclusion
For the unambiguous determination of the absolute configuration of this compound derivatives, single-crystal X-ray crystallography remains the most powerful and reliable method. Its ability to provide a direct visualization of the molecular structure offers an unparalleled level of confidence. However, the practical challenge of obtaining suitable crystals necessitates the consideration of alternative techniques. VCD and ECD have emerged as robust solution-state methods that, when coupled with accurate computational predictions, can provide reliable assignments of absolute configuration. The choice of method should be guided by the physical properties of the compound and the available resources, as outlined in the decision-making guide.
References
- 1. purechemistry.org [purechemistry.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 10. my.yetnet.ch [my.yetnet.ch]
- 11. iucr.org [iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 14. Flack parameter - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. crystal.flack.ch [crystal.flack.ch]
- 19. Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 25. researchgate.net [researchgate.net]
- 26. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 28. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 29. spectroscopyeurope.com [spectroscopyeurope.com]
- 30. encyclopedia.pub [encyclopedia.pub]
- 31. Electronic Circular Dichroism - ORCA 5.0 tutorials [faccts.de]
- 32. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 34. pubs.acs.org [pubs.acs.org]
Confirming the Mechanism of Action for a 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid based inhibitor
A Senior Application Scientist's Guide to Experimental Validation
In the landscape of modern drug discovery, the 1,2,3-triazole scaffold has emerged as a "privileged" structure, capable of interacting with a wide array of biological targets, from kinases to metabolic enzymes.[1][2][3] This guide provides a comprehensive, technically-grounded framework for elucidating and confirming the mechanism of action (MoA) for a novel inhibitor based on the 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid scaffold, which we will refer to as "Triazolib" .
Our approach is built on a logical, multi-tiered experimental cascade designed to rigorously test a primary hypothesis. We will move from confirming direct physical interaction with the target protein in a cellular environment to precisely defining the kinetic and thermodynamic properties of this interaction, and finally, to verifying its impact on the downstream signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and defensible MoA for their small molecule inhibitors.
The Initial Hypothesis: Targeting a Key Cellular Kinase
Based on the prevalence of triazole-containing compounds as kinase inhibitors, our working hypothesis is that Triazolib is a competitive inhibitor of Protein Kinase X (PKX) , a hypothetical serine/threonine kinase implicated in a cancer-related signaling pathway. PKX dysfunction is known to drive aberrant cell proliferation. The proposed mechanism is that Triazolib binds to the ATP-binding pocket of PKX, preventing the phosphorylation of its downstream substrate, Substrate Y.
To validate this hypothesis, we will embark on a systematic journey of experimental confirmation. The causality is key: we must first prove the inhibitor binds the target in situ, then characterize the nature of that binding, and finally, confirm the functional consequence of that binding on the cellular machinery.
Experimental Workflow: A Stepwise Approach to MoA Confirmation
Our experimental plan is designed as a self-validating system. Each step provides the foundation for the next, building a coherent and compelling body of evidence.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Introduction
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid triazole core and the presence of a carboxylic acid handle for further functionalization make it an attractive scaffold for the synthesis of novel therapeutic agents. The regioselective introduction of substituents on the triazole ring is a key challenge in its synthesis, with the 1,5-disubstituted pattern often being of particular interest. This guide provides a comprehensive comparison of two prominent synthetic routes to this compound, offering a detailed analysis of their synthetic efficiency, practical considerations, and underlying chemical principles to aid researchers in selecting the optimal method for their specific needs.
Route 1: 1,3-Dipolar Cycloaddition of Methyl Azide with Ethyl Propiolate followed by Hydrolysis
This classical approach leverages the well-established Huisgen 1,3-dipolar cycloaddition, a cornerstone of triazole synthesis.[1][2][3] The reaction involves the [3+2] cycloaddition of an azide with an alkyne to form the triazole ring. In this route, methyl azide reacts with ethyl propiolate to yield a mixture of regioisomeric triazole esters, which are then hydrolyzed to the corresponding carboxylic acids.
Causality Behind Experimental Choices
The choice of ethyl propiolate as the alkyne component is dictated by its commercial availability and the presence of the ester group, which serves as a precursor to the target carboxylic acid. The cycloaddition is typically performed under thermal conditions. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high efficiency and regioselectivity towards 1,4-disubstituted triazoles, the uncatalyzed thermal reaction can provide access to the 1,5-isomer, albeit often as a mixture with the 1,4-isomer.[4][5] The subsequent hydrolysis of the ester is a standard and high-yielding transformation, typically carried out under basic conditions.[6][7]
Experimental Protocol
Step 1: Synthesis of Ethyl 1-Methyl-1H-1,2,3-triazole-5-carboxylate and Ethyl 1-Methyl-1H-1,2,3-triazole-4-carboxylate
-
Safety Precaution: Methyl azide is a volatile and explosive compound and should be handled with extreme care in a well-ventilated fume hood behind a blast shield.[8][9][10] It is recommended to prepare a solution of methyl azide in situ or use a commercially available solution.
-
In a sealed tube, a solution of methyl azide (1.0 eq.) in a suitable solvent (e.g., toluene, acetonitrile) is treated with ethyl propiolate (1.0 eq.).
-
The reaction mixture is heated at 80-100 °C for 24-48 hours.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield a mixture of the regioisomeric esters.
-
The isomers can be separated by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
The isolated ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 eq.) is dissolved in a mixture of ethanol and water.
-
An excess of sodium hydroxide (2.0-3.0 eq.) is added, and the mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via 1,3-dipolar cycloaddition.
Route 2: Reaction of Methyl Azide with a β-Ketoester followed by Hydrolysis
This alternative route also commences with methyl azide but employs a β-ketoester as the three-carbon synthon. This method can offer improved regioselectivity for the 1,5-disubstituted product compared to the thermal cycloaddition with propiolates. A patent describes a general one-step process for preparing 1,2,3-triazole carboxylic acids from azides and β-ketoesters in the presence of a base.[11]
Causality Behind Experimental Choices
The choice of a β-ketoester like ethyl 2-formylacetate (or a protected equivalent) is strategic. The reaction with an azide, typically base-catalyzed, proceeds via a different mechanism than the concerted [3+2] cycloaddition, often leading to a single regioisomer. The base deprotonates the active methylene group of the β-ketoester, which then attacks the terminal nitrogen of the azide. Subsequent cyclization and elimination of water lead to the triazole ring. The final step is the hydrolysis of the ester to the carboxylic acid, similar to Route 1.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-Methyl-1H-1,2,3-triazole-5-carboxylate
-
Safety Precaution: As in Route 1, methyl azide must be handled with extreme caution.[8][9][10]
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, ethyl 2-formylacetate (1.0 eq.) is added at 0 °C.
-
A solution of methyl azide (1.0 eq.) in a minimal amount of a co-solvent (e.g., THF) is then added dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
This step is identical to the hydrolysis step in Route 1.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via reaction with a β-ketoester.
Comparative Analysis of Synthetic Efficiency
| Parameter | Route 1: 1,3-Dipolar Cycloaddition | Route 2: β-Ketoester Condensation | Justification & Remarks |
| Overall Yield | Moderate | Good to High | Route 1 suffers from the formation of a regioisomeric mixture, which lowers the yield of the desired 1,5-isomer. Route 2 is expected to be highly regioselective, leading to a higher overall yield. |
| Regioselectivity | Low to Moderate | High | The thermal cycloaddition in Route 1 typically gives a mixture of 1,4- and 1,5-isomers.[4][5] The base-catalyzed reaction in Route 2 is mechanistically biased towards the formation of the 1,5-isomer. |
| Reaction Conditions | Harsher (High Temperature) | Milder (Room Temperature) | Route 1 requires elevated temperatures for the cycloaddition, while Route 2 proceeds at room temperature. |
| Reaction Time | Longer (24-48 h for cycloaddition) | Shorter (12-24 h for cyclization) | The cycloaddition in Route 1 is generally slower than the base-catalyzed condensation in Route 2. |
| Purification | More challenging | Simpler | The need to separate regioisomers in Route 1 adds complexity to the purification process. Route 2 is expected to yield a cleaner crude product. |
| Atom Economy | Good | Good | Both routes have good atom economy, with the main byproduct in the cyclization step of Route 2 being water. |
| Cost of Starting Materials | Moderate | Moderate | Both ethyl propiolate and suitable β-ketoesters are commercially available at a moderate cost. |
| Safety Considerations | High (Methyl Azide) | High (Methyl Azide) | Both routes involve the use of the highly hazardous methyl azide, requiring stringent safety protocols.[8][9][10] |
| Scalability | Moderate | Good | The milder conditions and higher regioselectivity of Route 2 make it more amenable to scale-up. |
Discussion and Conclusion
Both synthetic routes presented provide viable pathways to this compound. However, a critical evaluation of their synthetic efficiency reveals a clear advantage for Route 2 , the base-catalyzed condensation with a β-ketoester.
The primary drawback of Route 1 is the lack of regiocontrol in the thermal 1,3-dipolar cycloaddition step, which necessitates a potentially difficult and yield-reducing chromatographic separation of the 1,4- and 1,5-regioisomers. While this route is conceptually straightforward, its practical application is hampered by this inherent limitation.
In contrast, Route 2 is designed to overcome the challenge of regioselectivity. The mechanism of the base-catalyzed reaction of methyl azide with a β-ketoester is expected to strongly favor the formation of the desired 1,5-disubstituted triazole. This, combined with milder reaction conditions and potentially shorter reaction times, makes Route 2 a more efficient and scalable option for the synthesis of this compound.
It is important to note that a potential side reaction in the synthesis of 1,2,3-triazoles is the Dimroth rearrangement , where an endocyclic and an exocyclic nitrogen atom can exchange places under certain conditions, typically thermal or acid/base catalysis.[12][13][14][15][16] While not explicitly reported for these specific reaction conditions, researchers should be aware of this possibility and confirm the structure of the final product unequivocally, for instance, through 2D NMR spectroscopy.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. scispace.com [scispace.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Methyl azide - Wikipedia [en.wikipedia.org]
- 10. Generation of hazardous methyl azide and its application to synthesis of a key-intermediate of picarbutrazox, a new potent pesticide in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 14. starchemistry888.com [starchemistry888.com]
- 15. researchgate.net [researchgate.net]
- 16. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Analogs
Introduction: The Triazole Scaffold and the Imperative of Selectivity
The 1,2,3-triazole ring system represents a cornerstone in modern medicinal chemistry. Its unique structural properties—acting as a rigid linker, a pharmacophore, and a bioisostere of other functional groups—have established it as a privileged scaffold in drug discovery.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5]
Our focus here is on a promising lead compound, 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid , and its analogs. While initial studies have identified its potent inhibition of a primary target, the fictitious Kinase X, the path from a potent hit to a safe therapeutic is paved with rigorous safety and selectivity assessments. A drug's ability to preferentially interact with its intended target while avoiding others is known as selectivity. High selectivity is paramount, as off-target interactions are a primary cause of adverse side effects and late-stage clinical trial failures.[6][7][8]
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of three novel analogs of our lead compound. We will detail a systematic, multi-tiered experimental strategy, present comparative data, and explain the causal reasoning behind our methodological choices. This document is intended for drug development professionals seeking to implement a robust framework for evaluating and mitigating off-target effects.
The Analogs: A Rationale-Driven Design
To improve upon the lead compound, three analogs were synthesized with specific strategic modifications aimed at enhancing on-target potency while minimizing off-target binding.
-
Lead Compound: this compound
-
Analog A (MTCA-Pyr): The carboxylic acid is replaced with a bioisosteric pyrazole group to explore alternative hydrogen bonding interactions and alter the electrostatic profile.
-
Analog B (MTCA-ClPh): A chloro-phenyl group is introduced at the 4-position of the triazole ring to probe a hydrophobic pocket in Kinase X, a common strategy to enhance potency.
-
Analog C (MTCA-Morph): A morpholine group is attached via an amide linkage to the carboxylic acid to improve solubility and pharmacokinetic properties, while potentially reducing interactions with promiscuous targets.
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A comprehensive assessment of off-target effects requires a phased approach, moving from broad, predictive methods to specific, biologically relevant systems. This strategy maximizes efficiency by eliminating less promising candidates early.[9]
Caption: A multi-tiered workflow for efficient cross-reactivity profiling.
Tier 1: In Silico Off-Target Prediction
Before committing to expensive and time-consuming wet-lab experiments, we leverage computational models. These tools use the chemical structure of our analogs to predict potential interactions against a large database of known protein targets.[10][11] This approach helps identify potential liabilities and guides the design of subsequent experimental panels.
-
Methodology: The 2D structures of the lead and all three analogs were submitted to a validated off-target prediction platform (e.g., SwissTargetPrediction, SuperPred).
-
Rationale: This initial screen is a cost-effective method to cast a wide net, highlighting protein families (e.g., kinases, GPCRs, ion channels) that warrant closer investigation. It helps in designing a focused and more relevant in vitro screening panel.[11]
Tier 2: In Vitro Biochemical Profiling
Here, we directly measure the interaction of our compounds with a panel of purified proteins. For this study, based on the in silico predictions and the target class of Kinase X, a broad kinase panel is the most logical and critical screen.
-
Experiment: KinomeScan™ Profiling (or equivalent binding assay panel).
-
Rationale: Kinases are a large family of structurally related enzymes, making cross-reactivity a common challenge. A broad kinase panel provides quantitative data on the binding affinity of our compounds against hundreds of kinases simultaneously, offering a clear picture of their selectivity.[8]
Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Lead Compound | Analog A (MTCA-Pyr) | Analog B (MTCA-ClPh) | Analog C (MTCA-Morph) | Rationale for Inclusion |
| Kinase X (On-Target) | 98% | 95% | 99% | 99% | Primary Target |
| Kinase Y (Off-Target) | 75% | 68% | 85% | 15% | Structurally similar to Kinase X |
| Kinase Z (Off-Target) | 45% | 55% | 60% | 8% | Predicted by in silico model |
| SRC | 51% | 42% | 72% | 11% | Common promiscuous kinase |
| LCK | 38% | 35% | 65% | 9% | Common promiscuous kinase |
| EGFR | 12% | 9% | 25% | <5% | Important safety liability target |
| hERG Channel* | 48% | 35% | 58% | <10% | Critical cardiac safety target |
*Data from a separate, dedicated hERG binding assay.
Interpretation of Results: The data clearly shows that while Analog B offers a slight increase in on-target potency, it comes at the cost of significantly increased cross-reactivity, particularly against Kinase Y, SRC, and LCK. This promiscuity makes it a less desirable candidate.[12] Analog A shows a slightly improved profile over the lead but still retains considerable off-target activity. Analog C is the standout candidate, maintaining high on-target potency while demonstrating a dramatically improved selectivity profile, with minimal inhibition of all tested off-targets. The introduction of the morpholine group appears to have successfully mitigated the off-target interactions observed with the parent carboxylic acid.
Tier 3: Cell-Based Functional Assays
Biochemical assays confirm binding, but they do not guarantee a functional effect in a cellular environment. Therefore, we must validate our findings in relevant cell lines.[13]
-
Experiment 1: On-Target Engagement: A cell line expressing high levels of Kinase X is used to confirm that the analogs can engage their target and inhibit its downstream signaling.
-
Experiment 2: Off-Target Functional Impact: A cell line where Kinase Y (the most significant off-target for the other analogs) plays a known functional role (e.g., proliferation) is used to assess the real-world consequence of cross-reactivity.
Table 2: Cellular Assay IC50 Values (µM)
| Assay Type | Cell Line | Readout | Lead Compound | Analog A | Analog B | Analog C |
| On-Target | HEK293-Kinase X | p-Substrate Levels | 0.15 | 0.21 | 0.11 | 0.18 |
| Off-Target | MDA-MB-231 | Cell Viability | 2.5 | 3.1 | 1.8 | >50 |
Interpretation of Results: The cellular data corroborates the biochemical findings. All compounds show potent on-target activity. However, in the off-target assay, the lead, Analog A, and especially Analog B, demonstrate significant anti-proliferative effects at concentrations not far above their on-target IC50, confirming that the off-target binding to Kinase Y has a functional consequence. Analog C shows no significant effect on the Kinase Y-dependent cell line, confirming its superior selectivity in a biological system.
Caption: On-target vs. off-target pathway inhibition.
Detailed Experimental Protocols
Trustworthiness in scientific reporting requires methodological transparency. Below are the detailed protocols for the key assays performed.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
-
Objective: To quantify the inhibitory activity of test compounds against a specific kinase.
-
Materials: Purified recombinant kinase (e.g., Kinase Y), corresponding substrate (e.g., myelin basic protein), [γ-³³P]ATP, kinase buffer, 96-well plates, test compounds.
-
Procedure:
-
Prepare serial dilutions of test compounds (e.g., from 100 µM to 1 nM) in DMSO.
-
In a 96-well plate, add 5 µL of diluted compound to 20 µL of kinase buffer containing the kinase and substrate.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash multiple times with 0.75% phosphoric acid to remove unincorporated ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and determine the IC50 value using non-linear regression analysis.
-
Causality Check: This assay directly measures the enzymatic activity of the purified protein. A decrease in radioactive signal is directly proportional to the inhibition of the enzyme by the compound, providing a robust and direct measure of interaction.
Protocol 2: Cell-Based Viability Assay (MTS)
-
Objective: To determine the effect of test compounds on the proliferation/viability of a cancer cell line known to be dependent on an off-target kinase.
-
Materials: MDA-MB-231 cells, complete growth medium (e.g., DMEM + 10% FBS), 96-well cell culture plates, test compounds, MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours until a distinct color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve fit.
-
Causality Check: While less direct than a biochemical assay, using a cell line with a known dependency on the off-target of interest provides strong evidence that the observed effect is due to the inhibition of that specific pathway.
Conclusion and Forward Path
A systematic and multi-tiered approach to cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design.[6][10] The comparative data presented here clearly illustrates how minor chemical modifications can dramatically alter a compound's selectivity profile.
While Analog B showed marginally higher on-target potency, its promiscuous nature presents an unacceptable risk for further development. In contrast, Analog C (MTCA-Morph) emerged as the superior candidate, retaining excellent on-target activity while demonstrating a remarkably clean off-target profile in both biochemical and cellular assays. This makes it the clear choice to advance into further preclinical safety and efficacy studies. This guide underscores the principle that the best drug candidate is not always the most potent, but the most selective.
References
- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,2,3-Triazole Carboxylic Acid Derivatives as Therapeutic Agents
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, recognized for its stability and capacity for diverse molecular interactions.[1][2] This five-membered heterocyclic ring, particularly when functionalized with a carboxylic acid moiety, serves as a versatile pharmacophore in the design of novel therapeutic agents.[3] Derivatives of 1,2,3-triazole have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][4][5] The journey from a promising compound in a laboratory test tube (in vitro) to an effective treatment in a living organism (in vivo) is a critical and often challenging phase in drug development. This guide provides a comprehensive comparison of the in vitro and in vivo performance of representative 1,2,3-triazole carboxylic acid derivatives and related analogues, offering insights into the experimental methodologies and the translation of preclinical data.
In Vitro Efficacy Assessment: The First Step in Drug Discovery
The initial evaluation of a compound's therapeutic potential begins with in vitro assays. These experiments are conducted in a controlled laboratory environment, typically using cell cultures or isolated enzymes, to determine a compound's biological activity and potency. For triazole derivatives, the specific assays employed depend on the targeted therapeutic area.
Common In Vitro Assays for Triazole Compounds:
-
Antifungal Activity: The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[4] This is often determined using the broth microdilution method.
-
Anticancer Activity: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][6] Cytotoxicity assays, such as the MTT assay, are commonly used to determine the IC50 of a compound against various cancer cell lines.[1]
-
Enzyme Inhibition: For compounds designed to target specific enzymes, such as xanthine oxidase or fungal lanosterol 14α-demethylase (CYP51), enzyme inhibition assays are performed to determine the inhibitory constant (Ki) or IC50 value.[3]
Representative In Vitro Data for Triazole Derivatives
The following table summarizes the in vitro efficacy of several novel triazole derivatives from recent studies.
| Compound | Target/Organism | Assay | Efficacy Metric (µg/mL or µM) | Reference |
| Antifungal Triazoles | ||||
| Compound 6c | Candida albicans | Broth Microdilution | MIC = 0.0625 µg/mL | [4] |
| Compound 6c | Cryptococcus neoformans | Broth Microdilution | MIC = 0.0625 µg/mL | [4] |
| Compound 5k | Candida albicans | Broth Microdilution | MIC = 0.125 µg/mL | [4] |
| Anticancer Triazoles | ||||
| Compound 9 | MCF-7 (Breast Cancer) | MTT Assay | IC50 = 1.1 µM | [7] |
| Compound 9 | HepG2 (Liver Cancer) | MTT Assay | IC50 = 1.4 µM | [7] |
| Compound 8 | HT-1080 (Fibrosarcoma) | MTT Assay | IC50 = 15.13 µM | [1] |
| Enzyme Inhibiting Triazoles | ||||
| Compound 1s | Xanthine Oxidase | Enzyme Inhibition Assay | IC50 = 0.21 µM | [3] |
Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The triazole compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vivo Efficacy Assessment: From the Lab to a Living System
While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile.
Common In Vivo Models for Triazole Compounds:
-
Murine Models of Systemic Fungal Infections: To assess antifungal efficacy, mice are often infected with a pathogenic fungus, such as Candida albicans, and then treated with the triazole compound. Key endpoints include survival rate and fungal burden in target organs (e.g., kidneys).[4]
-
Cancer Xenograft Models: For anticancer drug evaluation, human cancer cells are implanted into immunocompromised mice. The efficacy of the triazole compound is then assessed by measuring tumor growth inhibition over time.
-
Disease-Specific Animal Models: Depending on the therapeutic target, other relevant animal models may be used. For example, to evaluate xanthine oxidase inhibitors for the treatment of hyperuricemia, a potassium oxonate-induced hyperuricemic mouse model can be employed.
Representative In Vivo Data for Triazole Derivatives
The following table summarizes the in vivo efficacy of triazole derivatives that showed promising in vitro activity.
| Compound | Animal Model | Treatment Regimen | Efficacy Metric | Reference |
| Antifungal Triazoles | ||||
| Compound 6c | Murine model of systemic candidiasis | 1.0 mg/kg | Reduced fungal burden in kidneys | [4] |
| Compound 4c | M. canis infected guinea pigs | Oral administration | >3 times more active than itraconazole | [8] |
| Compound 4c | T. mentagrophytes infected mice | Oral administration | 5-fold superior activity over itraconazole | [8] |
Experimental Protocol: In Vivo Antifungal Efficacy in a Murine Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an antifungal triazole compound in a murine model of systemic candidiasis.
Methodology:
-
Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for one week under standard laboratory conditions.
-
Infection: Mice are infected with a lethal dose of Candida albicans via intravenous injection into the lateral tail vein.
-
Compound Administration: The triazole compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered to the mice (e.g., orally or intraperitoneally) at various doses, starting 24 hours post-infection and continuing for a specified duration (e.g., 7 days).
-
Monitoring: The mice are monitored daily for signs of illness and mortality.
-
Endpoint Analysis:
-
Survival: The survival rate of the treated groups is compared to the untreated control group.
-
Fungal Burden: A subset of mice from each group is euthanized at a specific time point, and their kidneys are harvested. The organs are homogenized, and serial dilutions are plated on agar plates to determine the number of colony-forming units (CFUs), providing a measure of the fungal burden.
-
-
Data Analysis: Survival curves are analyzed using the log-rank test, and differences in fungal burden are assessed using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Path: From Concept to Clinic
The development of a new drug is a complex process. The following diagrams illustrate a typical experimental workflow and a key biological pathway relevant to triazole compounds.
Caption: A generalized workflow for the preclinical development of novel therapeutic agents.
Caption: The ergosterol biosynthesis pathway, a key target for triazole antifungal agents.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A strong correlation between in vitro potency and in vivo efficacy is the ideal scenario in drug development. However, discrepancies are common and can arise from a multitude of factors, including:
-
Pharmacokinetics (ADME): A compound may be highly potent in vitro but exhibit poor absorption, rapid metabolism, or inefficient distribution to the target site in vivo.
-
Toxicity: A compound may be effective but cause unacceptable toxicity in animal models, limiting its therapeutic window.
-
Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to unforeseen side effects or reduced efficacy.
-
Model Limitations: Animal models, while valuable, do not perfectly replicate human diseases, and results may not always be directly translatable.
For instance, a study on novel antifungal triazoles found that while several compounds showed equivalent in vitro potency to the standard drug itraconazole, some demonstrated significantly superior activity in vivo.[8] This highlights the importance of in vivo testing to identify compounds with favorable pharmacokinetic profiles that translate to enhanced efficacy.
Conclusion
The development of 1,2,3-triazole carboxylic acid derivatives and related analogues as therapeutic agents is a promising area of research. A systematic and rigorous evaluation of both in vitro and in vivo efficacy is paramount for identifying lead candidates with the potential for clinical success. Understanding the methodologies behind these assessments and the factors that influence the translation of preclinical data is crucial for researchers, scientists, and drug development professionals. By carefully navigating the path from the laboratory bench to preclinical animal models, the scientific community can continue to unlock the therapeutic potential of this versatile class of compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid with Leading Antifungal Agents
In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections and drug resistance, the exploration of new chemical scaffolds is paramount. This guide provides a detailed comparative analysis of the investigational compound, 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid, against established, front-line antifungal drugs: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. While direct, comprehensive antifungal data for this compound is not yet broadly published, this guide leverages existing data on closely related 1,2,3-triazole derivatives to provide a scientifically grounded, forward-looking comparison for researchers, scientists, and drug development professionals.
Introduction to the 1,2,3-Triazole Scaffold: A Promising Antifungal Moiety
The 1,2,3-triazole ring system is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding. Numerous studies have highlighted the broad-spectrum biological activities of triazole derivatives, including significant antifungal properties.[1][2][3] The synthesis of novel 1,2,3-triazole derivatives is an active area of research, with many compounds demonstrating potent in vitro activity against clinically relevant fungal pathogens, particularly Candida species.[2][4][5] This established precedent provides a strong rationale for investigating this compound as a potential antifungal candidate.
Comparative Mechanisms of Action
Understanding the molecular targets of antifungal agents is crucial for evaluating their potential efficacy and predicting cross-resistance.
This compound (Postulated Mechanism)
As a member of the azole family, this compound is predicted to act similarly to other triazole antifungals.[1][6] The primary mechanism of action for triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][7] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[6][8] By disrupting ergosterol synthesis, the compound would lead to the accumulation of toxic sterol precursors and result in a fungistatic effect, arresting fungal growth and replication.[7][9]
Comparator Antifungal Drugs
-
Fluconazole (Triazole): Like the investigational compound, fluconazole inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.[1][7] Its high affinity for the fungal enzyme compared to mammalian cytochrome P450 enzymes accounts for its therapeutic index.[9]
-
Amphotericin B (Polyene): Amphotericin B has a distinct, fungicidal mechanism. It binds directly to ergosterol within the fungal cell membrane, forming pores or channels.[10][11][12] This binding disrupts the membrane's integrity, leading to the leakage of essential intracellular ions like K+, Na+, H+, and Cl-, ultimately causing cell death.[10][13]
-
Caspofungin (Echinocandin): Caspofungin represents a different class of antifungals that targets the fungal cell wall, a structure absent in mammalian cells. It non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing β-(1,3)-D-glucan, a key polysaccharide component of the cell wall.[14][15][16] This disruption leads to osmotic instability and cell lysis, exhibiting fungicidal activity against Candida and fungistatic activity against Aspergillus.[14][15]
Below is a diagram illustrating the distinct molecular targets of these antifungal classes.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,3-triazole derivatives and in vitro antifungal evaluation on Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. altmeyers.org [altmeyers.org]
- 10. Amphotericin B - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 12. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.
Hazard Assessment & Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific comprehensive toxicity data for this compound is limited, data from close structural analogs, such as 4-Hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid and other triazole carboxylates, provides a strong basis for a conservative safety assessment.
Anticipated Hazards:
-
Skin Irritation (Category 2): Analogous compounds are known to cause skin irritation[1][2].
-
Serious Eye Irritation (Category 2/2A): Direct contact is likely to cause serious eye irritation[1][2][3].
-
Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory irritation[1][3].
-
Acute Toxicity (Oral): A related compound is classified as harmful if swallowed[1].
The primary regulatory frameworks governing the disposal of such chemicals in the United States are the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA) and workplace safety standards from the Occupational Safety & Health Administration (OSHA)[4][5][6]. Due to its irritant properties, this compound must be treated as a hazardous waste, mandating a "cradle-to-grave" management approach[7].
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound in any form—solid, solution, or as waste.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields (conforming to OSHA 29 CFR 1910.133 or EN 166) or a full-face shield.[8][9] | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile).[2][10] | Prevents skin contact, which can lead to irritation. |
| Body Protection | A clean, long-sleeved lab coat, long pants, and closed-toe shoes.[10][11] | Minimizes the risk of accidental skin exposure from spills or splashes. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[8][12] | Prevents inhalation of dust or aerosols, which are potential respiratory irritants. |
Waste Segregation & Containment Protocol
Proper segregation and containment are critical to prevent dangerous reactions and ensure compliant disposal.
Step 1: Designate a Satellite Accumulation Area (SAA) Within the laboratory, designate a specific area for hazardous waste accumulation, such as a secondary containment tray within a fume hood or a dedicated, marked cabinet[13]. This area must be at or near the point of waste generation.
Step 2: Use a Designated Hazardous Waste Container
-
Compatibility: The container must be compatible with the chemical waste. For this compound (an acidic solid/solution), a high-density polyethylene (HDPE) carboy or a glass bottle is appropriate. Never use steel containers for acidic waste[13].
-
Integrity: Ensure the container is in good condition, free of cracks, and has a tightly sealing lid[4][10].
-
Segregation: This container is exclusively for this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads). Do not mix this waste with other waste streams, especially bases, oxidizing agents, or different organic solvents, to prevent violent reactions[10][13][14].
Step 3: Label the Container Correctly The moment the first drop of waste enters the container, it must be labeled. The label must include[13][15]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear list of all components and their approximate percentages if it is a mixture.
-
The associated hazards (e.g., "Irritant," "Corrosive - Acid").
-
The date the container was first used (accumulation start date).
Step-by-Step Disposal Procedure
The disposal process begins at the point of generation and ends with a scheduled pickup by a licensed waste disposal company, coordinated through your institution's Environmental Health & Safety (EHS) department.
Protocol for Waste Collection:
-
Generation: As waste is generated (e.g., excess reagent, reaction quench, contaminated materials), transfer it directly into the designated, pre-labeled hazardous waste container located in the SAA.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste[16]. This prevents the release of vapors and protects against spills.
-
Monitoring: Regularly inspect the SAA for any signs of container degradation or leaks[13].
-
Container Full: Once the container is full (typically defined as 90% capacity to allow for expansion), fill in the "Date Full" on the hazardous waste label.
-
Request Pickup: Contact your institution's EHS office to schedule a pickup of the full container. Provide them with the chemical details from the label. A full container must be moved from the SAA to a central storage area within three days[13].
Disposal Decision Workflow: The following diagram outlines the critical decision-making and operational flow for proper disposal.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust/aerosol, evacuate the laboratory and contact EHS immediately.
-
Isolate & Ventilate: If safe to do so, close the lab door and ensure the chemical fume hood is operational to contain vapors.
-
Assemble Spill Kit: Use a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Contain & Absorb: Wearing full PPE, cover the spill with the absorbent material, working from the outside in to prevent spreading[1].
-
Collect Waste: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container[10].
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a soap and water solution), followed by clean water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose: Seal and label the container with all spill cleanup waste and arrange for EHS pickup.
-
Report: Fully document the incident according to your institution's policies.
By adhering to this comprehensive guide, researchers can ensure that this compound is managed safely and responsibly from initial use to final disposal, upholding the highest standards of laboratory safety and regulatory compliance.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical waste - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. csub.edu [csub.edu]
- 12. pozescaf.com [pozescaf.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. usbioclean.com [usbioclean.com]
- 15. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid. The following procedural guidance is based on established best practices for handling structurally related triazole and carboxylic acid derivatives.
Disclaimer
Hazard Profile and Risk Assessment
Based on the functional groups present (a carboxylic acid and a triazole ring), this compound is anticipated to present several hazards. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[2][3][4][5][6][7]
Anticipated Hazards:
-
Skin Irritation (H315): Carboxylic acids can be corrosive or irritating to the skin upon contact.[2][7][8]
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][5][6][7]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosol may cause irritation to the respiratory tract.[2][3][5][6]
-
Harmful if Swallowed (H302): Similar compounds have shown acute oral toxicity.[5]
The triazole family of compounds exhibits a wide range of biological activities, which underscores the need for careful handling to avoid unintentional exposure.[9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize all routes of exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE Summary
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2][10] | Protects against accidental splashes and airborne dust particles. A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).[10] Lab Coat: A chemical-resistant lab coat, fully buttoned. Footwear: Fully enclosed shoes made of a chemical-resistant material.[2] | Nitrile gloves offer good resistance to a range of chemicals.[10] Gloves must be inspected before use and changed immediately upon contamination. A lab coat and enclosed shoes prevent accidental skin contact from spills. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust respirator or higher is required.[10] | Engineering controls like a fume hood are the primary line of defense. A respirator is necessary when dust concentrations in the air cannot be adequately controlled. |
Operational and Disposal Plans
Adherence to strict operational protocols is essential for minimizing exposure and ensuring a safe laboratory environment.
The Hierarchy of Controls
The most effective way to manage chemical risk is to follow the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.
Safe Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[11]
-
Weighing and Transfer: When handling the solid compound, use a spatula for transfers. Avoid any actions that could generate dust, such as pouring from a height.[2] Using anti-static weigh boats can also minimize dust generation.
-
In Solution: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[2]
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands with soap and water after removing gloves.[3][4]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials such as strong bases and oxidizing agents.[8]
-
Avoid storing in metal cabinets, which can be corroded by carboxylic acids.[8]
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[12]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water. Remove contaminated clothing.[13] Seek medical attention if irritation occurs.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal is a critical and legally mandated component of the chemical lifecycle.[2] All waste must be treated as hazardous.[12]
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2][12] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[12]
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and all known hazard information.[12]
-
Final Disposal: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] However, disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][3][4] Do not pour down the drain.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. Buy 1-(o-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid [smolecule.com]
- 10. leelinework.com [leelinework.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
